4-Fluoro-N,N-diisopropylbenzamide-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H18FNO |
|---|---|
Peso molecular |
227.31 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-fluoro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H18FNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3/i5D,6D,7D,8D |
Clave InChI |
ATALYWHBUWYPTA-KDWZCNHSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 4-Fluoro-N,N-diisopropylbenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 4-Fluoro-N,N-diisopropylbenzamide-d4. This deuterated benzamide (B126) derivative serves as a crucial internal standard in quantitative analytical methodologies.
Core Chemical Properties
This compound is the deuterium-labeled version of 4-Fluoro-N,N-diisopropylbenzamide. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1]
Table 1: Chemical and Physical Properties
| Property | This compound | 4-Fluoro-N,N-diisopropylbenzamide |
| CAS Number | Not available | 79606-44-3[2] |
| Molecular Formula | C₁₃H₁₄D₄FNO[1] | C₁₃H₁₈FNO[2] |
| Molecular Weight | 227.31 g/mol [1] | 223.29 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available[2] |
| Solubility | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound involves a two-step process, beginning with the preparation of the non-deuterated compound, followed by a deuteration step. A plausible synthetic route is outlined below, based on established chemical principles for amide formation.
Part 1: Synthesis of 4-Fluoro-N,N-diisopropylbenzamide (Non-deuterated)
The synthesis of the non-deuterated analog is achieved through the amidation of 4-fluorobenzoyl chloride with diisopropylamine (B44863).
Experimental Protocol:
-
Preparation of 4-fluorobenzoyl chloride: This starting material can be synthesized by reacting 4-fluorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. A typical procedure involves heating 4-fluorobenzoic acid with an excess of thionyl chloride, followed by distillation to purify the resulting 4-fluorobenzoyl chloride.
-
Amidation Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred diisopropylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride and acidic byproducts, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-Fluoro-N,N-diisopropylbenzamide.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Part 2: Synthesis of this compound
The synthesis of the deuterated analog requires the use of a deuterated starting material. The most direct approach involves the same amidation reaction as described above, but using diisopropylamine-d4.
Experimental Protocol:
The protocol is identical to the amidation reaction described in Part 1, with the substitution of diisopropylamine with diisopropylamine-d4 . The synthesis of diisopropylamine-d4 can be achieved through reductive amination of acetone-d6 (B32918) with ammonia.
DOT Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Analytical Applications and Expected Spectroscopic Data
This compound is primarily utilized as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its chemical behavior is nearly identical to the non-deuterated analyte, but its increased mass allows for its clear separation and detection by the mass spectrometer.
While experimental spectra for this specific molecule are not widely published, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 4-Fluoro-N,N-diisopropylbenzamide , the following signals would be expected:
-
Aromatic protons would appear as multiplets in the range of 7.0-7.5 ppm.
-
The two methine protons of the isopropyl groups would likely appear as a broad multiplet due to restricted rotation around the amide C-N bond.
-
The twelve methyl protons of the isopropyl groups would appear as one or more doublets.
For This compound , the signals corresponding to the methine and methyl protons of the isopropyl groups would be absent or significantly reduced in intensity due to the deuterium substitution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-Fluoro-N,N-diisopropylbenzamide would show:
-
Signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
-
A signal for the carbonyl carbon of the amide.
-
Signals for the methine and methyl carbons of the isopropyl groups.
In the spectrum of the d4-labeled compound , the signals for the deuterated carbons would be either absent or appear as very broad, low-intensity multiplets due to C-D coupling and quadrupolar relaxation.
Mass Spectrometry
The key feature in the mass spectrum of This compound is the molecular ion peak, which would be 4 mass units higher than that of the non-deuterated compound. This mass difference is the basis for its use as an internal standard.
DOT Diagram: Analytical Workflow
References
Synthesis of 4-Fluoro-N,N-diisopropylbenzamide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Fluoro-N,N-diisopropylbenzamide-d4. The synthesis involves a two-step process, commencing with the preparation of deuterated diisopropylamine (B44863), followed by its reaction with 4-fluorobenzoyl chloride. This document outlines detailed experimental protocols, presents relevant data in a structured format, and includes visualizations to elucidate the synthetic pathway and experimental workflows.
Overview of the Synthetic Route
The proposed synthesis of this compound is a two-stage process. The first stage focuses on the synthesis of the deuterated intermediate, N,N-diisopropylamine-d14. The second stage involves the amide coupling of this deuterated amine with 4-fluorobenzoyl chloride to yield the final product.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Stage 1: Synthesis of N,N-diisopropylamine-d14 via Reductive Amination
This procedure details the synthesis of N,N-diisopropylamine-d14 from acetone-d6 and ammonia through reductive amination. This method is a well-established technique for the formation of amines.[1][2][3][4]
Experimental Workflow:
Caption: Workflow for the synthesis of N,N-diisopropylamine-d14.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetone-d6 | 64.13 | 10.0 g | 0.156 |
| Ammonium (B1175870) Chloride | 53.49 | 12.5 g | 0.234 |
| Sodium cyanoborohydride | 62.84 | 9.8 g | 0.156 |
| Methanol (B129727) | 32.04 | 150 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of acetone-d6 (10.0 g, 0.156 mol) and ammonium chloride (12.5 g, 0.234 mol) in 150 mL of methanol, add sodium cyanoborohydride (9.8 g, 0.156 mol) in portions.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully add saturated aqueous sodium bicarbonate solution to quench the reaction until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain N,N-diisopropylamine-d14.
Alternative Method: Catalytic H-D Exchange
An alternative approach for the synthesis of deuterated diisopropylamine involves the catalytic hydrogen-deuterium exchange of commercially available diisopropylamine. This can be achieved using a palladium or platinum catalyst in the presence of a deuterium (B1214612) source like D₂O.[5][6]
Stage 2: Synthesis of this compound
This stage involves the acylation of the synthesized N,N-diisopropylamine-d14 with 4-fluorobenzoyl chloride. This is a standard procedure for amide bond formation.[7]
Experimental Workflow:
Caption: Workflow for the synthesis of the final product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-diisopropylamine-d14 | 115.28 | 5.0 g | 0.043 |
| 4-Fluorobenzoyl chloride | 158.56 | 7.2 g | 0.045 |
| Triethylamine | 101.19 | 6.0 mL | 0.043 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve N,N-diisopropylamine-d14 (5.0 g, 0.043 mol) and triethylamine (6.0 mL, 0.043 mol) in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-fluorobenzoyl chloride (7.2 g, 0.045 mol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound.
Data Presentation
The following table summarizes the expected physical and chemical properties of the key compounds involved in the synthesis. The data for the non-deuterated analogs are provided as a reference.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Expected Yield |
| N,N-diisopropylamine | C₆H₁₅N | 101.19 | 83-85 | -61 | - |
| N,N-diisopropylamine-d14 | C₆HD₁₄N | 115.28 | ~83-85 | ~-61 | High |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 179 | 4 | >95% |
| 4-Fluoro-N,N-diisopropylbenzamide | C₁₃H₁₈FNO | 223.29 | - | - | >90% |
| This compound | C₁₃H₄D₁₄FNO | 237.38 | - | - | >90% |
Spectroscopic Data (Reference):
-
N,N-Diisopropylbenzamide (Non-deuterated):
-
¹H NMR data is available and shows characteristic peaks for the isopropyl and benzoyl protons.[8]
-
-
4-Fluoro-N-methoxy-N-methylbenzamide (Related Compound):
-
¹H NMR and ¹³C NMR data are available, which can be used for comparison of the aromatic region signals.[9]
-
For the final product, this compound, the ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the protons of the 4-fluorobenzoyl group. The signals corresponding to the isopropyl groups will be absent due to deuteration. The mass spectrum should show a molecular ion peak corresponding to the deuterated mass.
Concluding Remarks
The synthesis of this compound can be reliably achieved through a two-step sequence involving the preparation of deuterated diisopropylamine followed by amide coupling. The presented protocols are based on well-established chemical transformations and can be adapted for various scales of production. The use of commercially available deuterated starting materials or the implementation of catalytic H-D exchange offers flexibility in the synthetic approach. This guide provides a solid foundation for researchers and drug development professionals to produce this deuterated compound for their specific applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Solved TH NMR Common Name: N,N-Diisopropyl-benzamide IUPAC | Chegg.com [chegg.com]
- 9. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR [m.chemicalbook.com]
A Technical Guide to 4-Fluoro-N,N-diisopropylbenzamide-d4: Physical Characteristics, Experimental Protocols, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of 4-Fluoro-N,N-diisopropylbenzamide-d4, a deuterated analog of 4-Fluoro-N,N-diisopropylbenzamide. It includes detailed experimental protocols for its synthesis and analysis, and explores the broader biological context of benzamide (B126) derivatives, offering insights into their potential mechanisms of action.
Core Physical and Chemical Properties
| Property | Value (this compound) | Value (4-Fluoro-N,N-diisopropylbenzamide) |
| Chemical Formula | C₁₃H₁₄D₄FNO | C₁₃H₁₈FNO[1] |
| Molecular Weight | 227.31 g/mol | 223.29 g/mol [1] |
| CAS Number | Not available | 79606-44-3[1] |
| Purity | Typically ≥97% | ≥97%[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Storage | Sealed in a dry environment at room temperature.[1] | Sealed in a dry environment at room temperature.[1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of 4-Fluoro-N,N-diisopropylbenzamide and its deuterated analog. These protocols are based on established methods for similar benzamide derivatives and may require optimization for specific laboratory conditions and research objectives.
Synthesis of 4-Fluoro-N,N-diisopropylbenzamide
A common method for the synthesis of N,N-disubstituted benzamides involves the reaction of a benzoyl chloride with a secondary amine.
Workflow for the Synthesis of 4-Fluoro-N,N-diisopropylbenzamide
Caption: General workflow for the synthesis of 4-Fluoro-N,N-diisopropylbenzamide.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (B109758).
-
Addition of Amine: Cool the solution to 0°C using an ice bath. To this, add diisopropylamine and a base, such as triethylamine, dropwise. The base is used to quench the HCl generated during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. As a deuterated standard, it is primarily used for quantitative analysis by mass spectrometry.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the synthesized compound and verifying the incorporation and position of the deuterium (B1214612) atoms in this compound.
General ¹H NMR Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectrum to identify the chemical shifts, coupling constants, and integration of the proton signals. For the deuterated compound, the absence or significant reduction of signals corresponding to the deuterated positions would be expected.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like benzamides.
General GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 µg/mL.[3]
-
GC Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[4]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp the temperature up to a final value (e.g., 280°C).[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 50-300).
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. For the deuterated compound, the molecular ion peak will be shifted by +4 m/z units compared to the non-deuterated analog.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective method for the quantification of compounds in complex matrices and is particularly suitable for compounds that are not amenable to GC-MS.
General LC-MS/MS Protocol for Quantification:
-
Sample Preparation: Perform a protein precipitation of the plasma sample by adding acetonitrile (B52724) containing the internal standard (this compound).[6] Centrifuge to pellet the precipitated proteins.[6]
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for benzamides.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment).[4]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Use this curve to determine the concentration of the analyte in unknown samples.
Biological Context and Potential Signaling Pathways of Benzamide Derivatives
While specific biological activity data for this compound is not available, the broader class of benzamide derivatives has been extensively studied and shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] The following diagrams illustrate some of the key signaling pathways that have been reported to be modulated by benzamide derivatives.
PARP1 Inhibition
Many benzamide derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[8] By mimicking the nicotinamide (B372718) portion of the NAD+ substrate, these inhibitors bind to the catalytic site of PARP1, preventing the repair of single-strand DNA breaks.[8][9] In cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), this leads to the accumulation of double-strand breaks and ultimately cell death, a concept known as synthetic lethality.[8]
Caption: Mechanism of PARP1 inhibition by benzamide derivatives leading to apoptosis.
HDAC Inhibition
Certain benzamide derivatives are known to be inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[10][11] By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[11]
Caption: Mechanism of HDAC inhibition by benzamide derivatives.
NF-κB Inhibition
The transcription factor NF-κB (Nuclear Factor kappa B) is a key regulator of inflammation and cell survival. Some N-substituted benzamides have been shown to inhibit the activation of NF-κB.[7][12][13] This inhibition can occur through the prevention of the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm.[7] By blocking NF-κB activation, these benzamides can reduce the expression of pro-inflammatory cytokines and promote apoptosis.[13]
Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.
ROS-Mediated Apoptosis
Some benzamide derivatives have been found to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[14][15] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components, including mitochondria. This can trigger the mitochondrial pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.[16][17]
Caption: ROS-mediated apoptosis induced by benzamide derivatives.
References
- 1. 79606-44-3|4-Fluoro-N,N-diisopropylbenzamide|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Niclosamide enhances ROS-mediated cell death through c-Jun activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids [frontiersin.org]
A Technical Guide to 4-Fluoro-N,N-diisopropylbenzamide-d4: Commercial Availability, Synthesis, and Application as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-N,N-diisopropylbenzamide-d4, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in analytical chemistry. The document details its commercial availability, outlines a plausible synthetic route, and provides an in-depth experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).
Commercial Availability
This compound is a specialized chemical available from a limited number of suppliers. Its non-deuterated counterpart, 4-Fluoro-N,N-diisopropylbenzamide, is more widely available. Below is a summary of known suppliers and their product details. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Compound | Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | MedChemExpress | HY-W416378S | 3047412-98-3 | C₁₃H₁₄D₄FNO | 227.31 | Deuterium (B1214612) labeled. For research use only.[1] |
| 4-Fluoro-N,N-diisopropylbenzamide | BLD Pharm | BD01089389 | 79606-44-3 | C₁₃H₁₈FNO | 223.29 | Non-deuterated analog. |
Synthesis and Characterization
Proposed Synthesis of 4-Fluoro-N,N-diisopropylbenzamide
The synthesis of the non-deuterated analog can be achieved by the acylation of diisopropylamine (B44863) with 4-fluorobenzoyl chloride.
Step 1: Preparation of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid can be converted to 4-fluorobenzoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂)[2] or oxalyl chloride.
Reaction:
A general procedure involves heating 4-fluorobenzoic acid with an excess of thionyl chloride, followed by distillation to purify the resulting 4-fluorobenzoyl chloride[2].
Step 2: Amidation of 4-Fluorobenzoyl Chloride with Diisopropylamine
The resulting 4-fluorobenzoyl chloride is then reacted with diisopropylamine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction.
Reaction:
The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or diethyl ether.
Proposed Synthesis of this compound
The introduction of deuterium can be achieved by using a deuterated starting material. In this case, diisopropylamine-d14 is commercially available and would be the logical choice.
Step 1: Preparation of 4-Fluorobenzoyl Chloride (As described in 2.1)
Step 2: Amidation of 4-Fluorobenzoyl Chloride with Diisopropylamine-d14
The reaction of 4-fluorobenzoyl chloride with diisopropylamine-d14 would proceed under similar conditions as the non-deuterated synthesis.
Reaction:
Caption: Workflow for quantitative analysis using an internal standard in LC-MS.
References
In-Depth Technical Guide: 4-Fluoro-N,N-diisopropylbenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-N,N-diisopropylbenzamide-d4, a deuterated internal standard crucial for quantitative analytical studies. This document outlines its chemical and physical properties, synthesis, and applications, with a focus on its role in liquid chromatography-mass spectrometry (LC-MS).
Core Compound Information
This compound is the deuterated analog of 4-Fluoro-N,N-diisopropylbenzamide. The deuterium (B1214612) labeling makes it an ideal internal standard for bioanalytical and pharmacokinetic studies, where it is used to improve the accuracy and precision of quantitative measurements.[1]
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, the properties of its non-deuterated counterpart (CAS: 79606-44-3) provide a close approximation.[2][3] Key data for both compounds are summarized in the table below.
| Property | 4-Fluoro-N,N-diisopropylbenzamide | This compound |
| CAS Number | 79606-44-3 | 3047412-98-3 |
| Molecular Formula | C₁₃H₁₈FNO | C₁₃H₁₄D₄FNO |
| Molecular Weight | 223.29 g/mol [2] | 227.32 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Storage | Sealed in a dry environment at room temperature[2] | Sealed in a dry environment at room temperature |
Note: Some physical properties for the deuterated compound are estimated based on the non-deuterated form.
Synthesis
A general and reliable method for the synthesis of N,N-disubstituted benzamides involves the amidation of a corresponding benzoyl chloride. The synthesis of 4-Fluoro-N,N-diisopropylbenzamide can be achieved by reacting 4-fluorobenzoyl chloride with diisopropylamine (B44863). The deuterated analog can be synthesized using a similar route with deuterated diisopropylamine or through a deuteration process of the final compound.
Experimental Protocol: Synthesis of 4-Fluoro-N,N-diisopropylbenzamide
This protocol describes a representative synthesis of the non-deuterated compound.
Materials:
-
4-Fluorobenzoyl chloride
-
Diisopropylamine
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 4-Fluoro-N,N-diisopropylbenzamide.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 4-Fluoro-N,N-diisopropylbenzamide.
Analytical Information
Due to the lack of publicly available spectra for 4-Fluoro-N,N-diisopropylbenzamide, representative data for structurally similar compounds are used for illustrative purposes. The expected spectral characteristics are described below.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the isopropyl methyl protons (a doublet), the isopropyl methine protons (a septet), and the aromatic protons on the fluorophenyl ring (two multiplets, appearing as doublets of doublets).
-
¹³C NMR: The carbon NMR spectrum will display signals for the isopropyl methyl and methine carbons, as well as four distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and amide substituents.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of isopropyl groups and cleavage of the amide bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the C=O stretching of the amide group, typically in the region of 1630-1680 cm⁻¹.
Application as an Internal Standard in LC-MS
This compound is primarily used as an internal standard in LC-MS based quantitative analysis. The co-injection of a known amount of the deuterated standard with the samples allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more reliable results.
Experimental Protocol: Use in an LC-MS/MS Method
This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
Biological matrix (e.g., blank human plasma)
-
Acetonitrile (ACN) or other suitable protein precipitation solvent
-
Mobile phases for LC
-
LC column appropriate for the analyte
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the IS in a suitable organic solvent (e.g., methanol (B129727) or ACN).
-
Prepare working solutions for the calibration curve by serial dilution of the analyte stock solution.
-
Prepare a working solution of the IS at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (or calibrator/QC), add a fixed volume (e.g., 10 µL) of the IS working solution.
-
Add a protein precipitation solvent (e.g., 300 µL of ACN).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve good separation of the analyte and IS from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the IS in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram of LC-MS Workflow:
Caption: General workflow for quantitative analysis using an internal standard.
Potential Metabolic Pathways
The metabolism of N,N-disubstituted benzamides, such as 4-Fluoro-N,N-diisopropylbenzamide, is expected to proceed through oxidative N-dealkylation mediated by cytochrome P450 enzymes in the liver.[4][5][6] This process would lead to the formation of mono-dealkylated and fully dealkylated metabolites, which can be further metabolized or excreted.
Diagram of Postulated Metabolic Pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 79606-44-3|4-Fluoro-N,N-diisopropylbenzamide|BLD Pharm [bldpharm.com]
- 3. 4-Fluoro-N,N-diisopropylbenzamide|CAS: 79606-44-3|4-Fluoro-N,N-diisopropylbenzamide-百灵威 [jkchemical.com]
- 4. Metabolism of N,N-diethylbenzamide and N,N-diethyl-alpha,alpha'-13C-benzamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterated 4-Fluoro-N,N-diisopropylbenzamide: A Case Study in Drug Discovery
Disclaimer: As of late 2025, specific biological activity, mechanism of action, and detailed in-vivo/in-vitro data for 4-Fluoro-N,N-diisopropylbenzamide and its deuterated isotopologues are not extensively available in the public scientific literature. This compound is primarily supplied as a research chemical, with its deuterated form intended for use as an internal standard in analytical applications such as NMR, GC-MS, or LC-MS.[1]
This guide, therefore, presents a hypothetical case study to illustrate the core principles and technical considerations for the deuteration of a candidate molecule like 4-Fluoro-N,N-diisopropylbenzamide (herein referred to as F-DIPB) for researchers, scientists, and drug development professionals. The data and experimental protocols provided are representative examples based on established methodologies in the field of deuterated pharmaceuticals.
Introduction to Deuteration in Drug Development
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of a drug candidate. This strategy, often termed "deuterium switching," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. For drugs where C-H bond breaking is a rate-limiting step in their metabolism, typically mediated by cytochrome P450 (CYP) enzymes, deuteration at these metabolically vulnerable sites can significantly slow down their breakdown. This can lead to an improved pharmacokinetic profile, including increased half-life, higher systemic exposure (AUC), and potentially a reduced dosing frequency or lower required dose, which may also lead to a better safety profile.
Hypothetical Case Study: F-DIPB
For the purpose of this guide, we will hypothesize that F-DIPB is a promising lead compound with a known metabolic liability. Let us assume that the N-isopropyl groups are susceptible to oxidative metabolism, a common metabolic pathway for N-alkylamines.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for F-DIPB and its deuterated analog, d7-F-DIPB, where the seven hydrogen atoms on one of the isopropyl groups have been replaced with deuterium.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| F-DIPB | 15 | 46.2 |
| d7-F-DIPB | 45 | 15.4 |
Table 2: Pharmacokinetic Parameters in Rats (10 mg/kg, oral administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½, h) |
| F-DIPB | 850 | 1.0 | 3400 | 2.5 |
| d7-F-DIPB | 1200 | 1.5 | 8400 | 6.0 |
Experimental Protocols
Synthesis of Deuterated 4-Fluoro-N,N-diisopropylbenzamide (d7-F-DIPB)
This protocol describes a general method for the synthesis of d7-F-DIPB, starting from 4-fluorobenzoyl chloride and di(isopropyl-d7)amine.
Materials:
-
4-fluorobenzoyl chloride
-
Di(isopropyl-d7)amine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve di(isopropyl-d7)amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the flask dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield d7-F-DIPB.
-
Confirm the structure and isotopic purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a compound in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (F-DIPB and d7-F-DIPB) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile (B52724) with an internal standard for quenching and protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a master mix containing phosphate buffer and HLMs at a final protein concentration of 0.5 mg/mL.
-
Pre-warm the master mix at 37 °C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) to the pre-warmed master mix.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression represents the elimination rate constant (k), and t½ = 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (1 / microsomal protein concentration).
Visualizations
The following diagrams illustrate the hypothetical metabolic pathway of F-DIPB and a general workflow for a deuterium-switching drug discovery program.
References
A Technical Guide to the Storage and Stability of 4-Fluoro-N,N-diisopropylbenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes general best practices and publicly available data for analogous compounds to provide guidance on the storage and stability of 4-Fluoro-N,N-diisopropylbenzamide-d4. Specific, in-depth stability studies for this particular deuterated compound are not extensively published. Therefore, the recommendations herein should be supplemented with in-house stability assessments for critical applications.
Introduction
This compound is the deuterium-labeled version of 4-Fluoro-N,N-diisopropylbenzamide.[1] Deuterated compounds are frequently used as internal standards for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, and as tracers in metabolic studies.[1] The integrity of the compound and its deuterium (B1214612) label is critical for the accuracy of experimental results. This guide provides a technical overview of recommended storage conditions, potential stability concerns, and methodologies for assessing the stability of this compound.
Recommended Storage and Handling
While specific data for the deuterated compound is limited, general recommendations from suppliers of the parent compound and related molecules, along with best practices for deuterated compounds, suggest the following storage conditions.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. Room temperature for short-term handling. | A supplier of a structurally related fluorinated benzamide (B126) derivative recommends storage at -20°C, citing a stability of at least two years.[2] The parent compound has been listed with storage at room temperature when sealed and dry.[3] For long-term stability of a valuable deuterated compound, colder temperatures are generally advisable to minimize thermal degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if the compound is susceptible to oxidation. | Amide functionalities can be prone to hydrolysis, and the aromatic ring could be susceptible to oxidative degradation under certain conditions. Using an inert atmosphere is a precautionary measure.[4] |
| Moisture | Store in a dry environment. | Benzamides can undergo hydrolysis to the corresponding benzoic acid and amine, a process accelerated by moisture. |
| Light | Protect from light. | While no specific photostability data is available, many organic molecules can degrade upon exposure to UV or visible light. Protection from light is a standard precaution. |
Stability Profile and Considerations
The stability of this compound is influenced by its chemical structure and the presence of deuterium atoms.
3.1. Chemical Stability
The primary degradation pathways for this molecule are likely to be:
-
Hydrolysis: The amide bond is susceptible to cleavage under strongly acidic or basic conditions, which would yield 4-fluorobenzoic acid and diisopropylamine.[5]
-
Oxidation: While the molecule does not contain highly labile groups for oxidation, it is a general degradation pathway for organic molecules that should be considered.[4][6]
3.2. Deuterium Label Stability
The deuterium atoms in this compound are on the N,N-diisopropyl groups. Carbon-deuterium (C-D) bonds are generally stable.[4] However, they can be susceptible to exchange with protons (H/D exchange) under certain conditions, such as exposure to strong acids or bases, or elevated temperatures.[4] The stability of the deuterium label is crucial for its use as an internal standard. Loss of the label can lead to inaccurate quantification.[7]
Deuteration can sometimes enhance the metabolic stability of a compound due to the kinetic isotope effect, where the C-D bond is stronger than a C-H bond, slowing down metabolic processes that involve cleavage of this bond.[8][9]
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a systematic stability study is recommended. This typically involves long-term stability studies and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[10][11]
4.1. Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions over a prolonged period.[12][13]
Methodology:
-
Batch Selection: Use at least two or three representative batches of this compound.[10]
-
Storage: Store the samples in containers that simulate the proposed packaging for storage and distribution at the recommended long-term storage condition (e.g., -20°C).[10]
-
Testing Frequency: Test the samples at regular intervals. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][14]
-
Analytical Methods: Use a validated stability-indicating analytical method, such as HPLC-UV/MS, that can separate the parent compound from any potential degradation products. The mass spectrometer is crucial for monitoring the integrity of the deuterium label.[4]
-
Parameters to Test:
-
Appearance
-
Purity (Assay)
-
Degradation products
-
Deuterium label integrity (via MS)
-
4.2. Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[11][15] This helps in developing and validating a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active ingredient.[6]
Table 2: Forced Degradation Conditions
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.[6] |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.[6] |
| Oxidation | Treat the compound with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[6] |
| Thermal Degradation | Expose the solid compound to high temperatures (e.g., 105°C) for a specified period. |
| Photostability | Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Sample Analysis for Forced Degradation:
-
Draw samples at various time points.
-
Neutralize acidic and basic samples before analysis.[4]
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
Characterize any significant degradation products using techniques like LC-MS/MS and NMR.[5]
Visualized Workflows
The following diagrams illustrate the logical flow of the stability assessment protocols.
Caption: Workflow for a long-term stability study.
Caption: Workflow for a forced degradation study.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 79606-44-3|4-Fluoro-N,N-diisopropylbenzamide|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 15. biopharminternational.com [biopharminternational.com]
isotopic purity of 4-Fluoro-N,N-diisopropylbenzamide-d4
An In-depth Technical Guide to the Isotopic Purity of 4-Fluoro-N,N-diisopropylbenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data and detailed experimental protocols for the are not extensively available in public literature. This guide, therefore, presents a representative synthesis and analysis based on established chemical principles and standard analytical techniques for deuterated compounds. The data and protocols provided are illustrative and intended to serve as a practical reference for researchers in the field.
Introduction
Isotopically labeled compounds are indispensable tools in modern research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, quantitative proteomics, and as internal standards for mass spectrometry-based bioanalysis. Deuterium-labeled compounds, such as this compound, offer a strategic advantage by introducing a stable, non-radioactive isotope that can be readily distinguished from its unlabeled counterpart by analytical instrumentation. The utility of these labeled compounds is, however, critically dependent on their isotopic purity—the degree to which the intended isotope has been incorporated into the molecule and the distribution of various isotopologues.
This technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the . It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and utilize this and other deuterated compounds in their studies.
Synthesis of this compound
A common and efficient method for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl chloride. In the case of this compound, this would involve the reaction of 4-fluorobenzoyl chloride with deuterated diisopropylamine. The deuterium (B1214612) labels are incorporated into the isopropyl groups of the amine starting material.
Methodological & Application
Application Note: Quantitative Analysis of Fluorobenzamide X in Human Plasma using 4-Fluoro-N,N-diisopropylbenzamide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a hypothetical therapeutic agent, "Fluorobenzamide X," in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, 4-Fluoro-N,N-diisopropylbenzamide-d4, is employed. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies in drug development.
Introduction
In the development of new pharmaceutical compounds, it is crucial to have reliable bioanalytical methods to characterize their pharmacokinetic profiles. "Fluorobenzamide X" is a novel investigational drug with a benzamide (B126) core structure. Accurate quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as this compound, shares near-identical physicochemical properties with the analyte of interest.[1] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery and matrix effects.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly reliable and reproducible results.
This application note provides a detailed protocol for the extraction and quantification of Fluorobenzamide X from human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Fluorobenzamide X (hypothetical), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Plasma: Human plasma (K2-EDTA)
-
Equipment:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) system
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Fluorobenzamide X and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Fluorobenzamide X primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of the appropriate sample (blank plasma, calibration standard, QC, or unknown) to the labeled tubes.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank control.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluorobenzamide X | 450.2 | 208.1 | 25 |
| Internal Standard | 228.2 | 122.1 | 22 |
Data Presentation
Calibration Curve Linearity
A calibration curve was constructed by plotting the peak area ratio of Fluorobenzamide X to the internal standard against the nominal concentration. The curve was linear over the range of 1 ng/mL to 1000 ng/mL.
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear (1/x²) |
| Correlation Coeff. (r²) | > 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using four levels of QC samples.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |
| Low | 3 | 5.2 | 98.7 | 6.5 | 99.5 |
| Mid | 100 | 4.1 | 101.2 | 5.3 | 100.8 |
| High | 800 | 3.5 | 99.1 | 4.8 | 98.9 |
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed to ensure the reliability of the method.
| QC Level | Conc. (ng/mL) | Matrix Factor | Extraction Recovery (%) |
| Low | 3 | 0.98 | 92.5 |
| High | 800 | 1.01 | 94.1 |
Visualization
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of Fluorobenzamide X.
Principle of Internal Standardization
Caption: How a deuterated internal standard corrects for analytical variability.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Fluorobenzamide X in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential variabilities during sample processing and analysis. The method has been successfully validated according to standard bioanalytical guidelines and is suitable for supporting pharmacokinetic studies in a drug development setting.
References
Quantitative Analysis of 4-Fluoro-N,N-diisopropylbenzamide using a Validated GC-MS Protocol with its Deuterated Analog as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of 4-Fluoro-N,N-diisopropylbenzamide in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs 4-Fluoro-N,N-diisopropylbenzamide-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This application note includes a comprehensive experimental protocol, instrument parameters, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
4-Fluoro-N,N-diisopropylbenzamide is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this and related compounds is crucial for various stages of drug discovery and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and instrument response.
Experimental Protocol
This protocol outlines the procedure for the sample preparation and GC-MS analysis for the quantification of 4-Fluoro-N,N-diisopropylbenzamide.
Materials and Reagents
-
4-Fluoro-N,N-diisopropylbenzamide (Analyte)
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade or higher)
-
Dichloromethane (B109758) (GC grade or higher)
-
Deionized water
-
Sample matrix (e.g., plasma, reaction mixture)
-
1.5 mL glass autosampler vials with inserts
-
Syringe filters (0.22 µm)
Sample Preparation
-
Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of 4-Fluoro-N,N-diisopropylbenzamide at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking the appropriate amount of the analyte stock solution into the sample matrix to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Extraction:
-
To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 500 µL of dichloromethane to each sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean 1.5 mL glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to a 200 µL glass insert in a 1.5 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The analysis is performed on a gas chromatograph coupled with a mass spectrometer.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 150 °C, hold for 1 minute |
| Ramp 1 | 15 °C/min to 250 °C, hold for 2 minutes |
| Ramp 2 | 20 °C/min to 300 °C, hold for 5 minutes |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| MS Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| 4-Fluoro-N,N-diisopropylbenzamide | m/z 123 (Quantifier), 223 (Qualifier) |
| This compound | m/z 123 (Quantifier), 227 (Qualifier) |
Data Presentation and Quantitative Analysis
The quantification of 4-Fluoro-N,N-diisopropylbenzamide is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Method Validation Summary
The following table summarizes the typical performance characteristics of this GC-MS method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Calibration Curve Data (Example)
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 12,543 | 1,245,890 | 0.010 |
| 5 | 63,128 | 1,251,340 | 0.050 |
| 10 | 124,876 | 1,248,990 | 0.100 |
| 50 | 628,450 | 1,255,100 | 0.501 |
| 100 | 1,255,600 | 1,249,500 | 1.005 |
| 500 | 6,298,700 | 1,253,200 | 5.026 |
| 1000 | 12,610,300 | 1,250,800 | 10.082 |
Diagrams
Experimental Workflow
Caption: GC-MS workflow for the quantification of 4-Fluoro-N,N-diisopropylbenzamide.
Logical Relationship of Quantitative Analysis
Caption: Logical flow of the internal standard quantification method.
Application Notes & Protocols for the Quantitative Analysis of Benzamides Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamides are a class of chemical compounds with a wide range of pharmaceutical applications, including antipsychotic, antiemetic, and gastroprokinetic agents. Accurate and precise quantification of these compounds in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is the gold standard in quantitative bioanalysis.[2] Deuterated standards are chemically almost identical to the analyte of interest, causing them to exhibit very similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. This allows for effective compensation for variations during sample preparation and analysis, leading to highly accurate and precise quantitative data.[3]
This document provides detailed application notes and protocols for the quantitative analysis of the benzamide (B126) drug, amisulpride (B195569), in human plasma using its deuterated standard, amisulpride-d5 (B563342).
Signaling Pathway of Amisulpride
Amisulpride is an atypical antipsychotic that selectively antagonizes dopamine (B1211576) D2 and D3 receptors.[4] At lower doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors, which increases the release of dopamine in the synaptic cleft. This action may contribute to its effectiveness against the negative symptoms of schizophrenia. At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, which is effective in treating the positive symptoms of psychosis.[4]
Experimental Protocols
This section details the materials, reagents, and procedures for the quantitative analysis of amisulpride in human plasma.
Materials and Reagents
-
Amisulpride and Amisulpride-d5 reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and diethyl ether[5]
-
LC-MS grade formic acid[1]
-
Ultrapure water
-
Drug-free human plasma with K2EDTA as an anticoagulant[1]
Stock and Working Solutions
-
Amisulpride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the amisulpride reference standard in methanol.[1]
-
Amisulpride-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of amisulpride-d5 in methanol.[1]
-
Amisulpride Working Solutions: Prepare a series of working solutions by diluting the stock solution with a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.
-
Amisulpride-d5 Working Solution (IS Spiking Solution): Dilute the amisulpride-d5 stock solution with 50% methanol to achieve a final concentration of 200.0 ng/mL.[4]
Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction (LLE).
-
Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[1]
-
Add 20 µL of the internal standard working solution (100 ng/mL Amisulpride-d5).[1]
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 15,000 rpm for 8 minutes at 4°C.[1]
-
Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]
-
Pipette 100 µL of the plasma sample into a clean tube.
-
Add the amisulpride-d5 internal standard.
-
Add 1 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[2]
Experimental Workflow Diagram
LC-MS/MS Method Parameters
The following table summarizes the recommended starting conditions for the LC-MS/MS system.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm[2][6] |
| Mobile Phase | Isocratic: 0.2% formic acid:methanol (35:65 v/v)[2][6] |
| Flow Rate | 0.5 mL/min[2][6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Amisulpride Transition | m/z 370.1 → 242.1[2][6] |
| Amisulpride-d5 Transition | m/z 375.1 → 242.1[2][6] |
Quantitative Data and Method Validation
The LC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.0–2500.0 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.9982[4] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[4] |
| Analysis Time per Sample | < 2.5 minutes[4] |
Accuracy and Precision
Intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | 4.5 | 102.3 | 5.1 | 101.7 |
| Low | 6.0 | 3.8 | 98.9 | 4.2 | 99.5 |
| Medium | 100.0 | 2.5 | 101.1 | 3.1 | 100.4 |
| High | 2000.0 | 2.1 | 99.8 | 2.8 | 100.1 |
Note: The data in this table is representative and may vary between laboratories.
Extraction Recovery
The extraction efficiency of amisulpride and its deuterated internal standard from human plasma.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Amisulpride | 6.0 | 85.2 |
| 100.0 | 87.1 | |
| 2000.0 | 86.5 | |
| Amisulpride-d5 | 100.0 | 88.3 |
Note: The data in this table is representative and may vary between laboratories.
Conclusion
The described LC-MS/MS method, utilizing amisulpride-d5 as an internal standard, provides a robust, sensitive, and reliable approach for the quantitative analysis of amisulpride in human plasma.[5] The use of a deuterated internal standard is crucial for correcting analytical variability, thereby ensuring the highest level of accuracy and precision.[2] This detailed protocol is suitable for high-throughput bioanalytical laboratories conducting pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[4]
References
Application of Deuterated Aromatic Compounds as Internal Standards in Metabolomics
Note: Direct applications of 4-Fluoro-N,N-diisopropylbenzamide-d4 in metabolomics are not extensively documented in publicly available research. However, its structure lends itself to use as an internal standard in mass spectrometry-based metabolomics, a common application for deuterated molecules.[1][2][3][4] This document outlines the principles and a general protocol for using such a compound as an internal standard for the quantification of aromatic metabolites.
Stable isotope-labeled compounds are crucial for accurate metabolite quantification in mass spectrometry by correcting for variations in sample preparation and analysis.[2][3] Deuterated standards, like this compound, are chemically almost identical to their non-labeled counterparts but have a different mass, allowing them to be distinguished by a mass spectrometer.[1]
Core Principles of Internal Standardization in Metabolomics
The use of a stable isotope-labeled internal standard (IS) is a fundamental practice in quantitative metabolomics to ensure data accuracy and reliability.[2] The core principle lies in adding a known concentration of the IS to all samples, including calibration standards and unknown biological samples, at the earliest stage of sample preparation.[2] This IS, being chemically very similar to the analyte of interest, experiences similar variations during sample processing, such as extraction inefficiencies, and during analysis, such as matrix effects (ion suppression or enhancement).[2]
By measuring the ratio of the analyte's signal to the IS's signal, these variations can be normalized. This ratiometric approach leads to more precise and accurate quantification of the target metabolite across different samples and batches.[2][3]
Application Notes
Analyte Class: Aromatic compounds, including but not limited to, aromatic amino acids, phenolic acids, and drug metabolites containing aromatic moieties.
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Triple Quadrupole Mass Spectrometry (QqQ MS) for targeted analysis.[2]
Key Advantages of Using a Deuterated Aromatic Internal Standard:
-
Compensation for Matrix Effects: Co-elution of the deuterated standard with the target analyte allows for effective normalization of ion suppression or enhancement caused by the sample matrix.[2]
-
Correction for Sample Loss: Any loss of analyte during sample extraction and handling will be mirrored by a proportional loss of the internal standard, thus preserving the analyte/IS ratio.[3]
-
Improved Precision and Accuracy: The use of an internal standard significantly reduces the coefficient of variation (CV) in quantitative measurements, leading to more reliable data.[3]
-
Absolute Quantification: Enables the creation of calibration curves to determine the absolute concentration of the target metabolite in the biological sample.[1]
Experimental Protocol
This protocol provides a general workflow for the use of a deuterated aromatic compound, such as this compound, as an internal standard for the quantification of a target aromatic analyte in a biological matrix (e.g., plasma, urine, cell lysate).
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the non-labeled aromatic analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of the deuterated internal standard (e.g., this compound) and dissolve it in 1 mL of the same solvent.
2. Preparation of Working Solutions:
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be spiked with a constant, known concentration of the internal standard working solution.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer when added to the samples.
3. Sample Preparation:
-
Thaw biological samples (e.g., 100 µL of plasma) on ice.
-
Add a precise volume of the internal standard spiking solution to each sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., 400 µL of acetonitrile).
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% acetonitrile (B52724) in water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
4. LC-MS Analysis:
-
Chromatography: Use a suitable C18 reversed-phase column for the separation of the aromatic analyte and internal standard. The gradient elution should be optimized to achieve good peak shape and separation from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Analyte: Determine the optimal precursor ion (e.g., [M+H]+) and a specific product ion for the non-labeled analyte.
-
MRM Transition for Internal Standard: Determine the optimal precursor ion (e.g., [M+D]+ or [M+H]+) and a specific product ion for the deuterated internal standard. The precursor ion will have a mass shift corresponding to the number of deuterium (B1214612) atoms.[2]
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in all samples and calibration standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
Table 1: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 128,000 | 50,200 | 2.550 |
| 500 | 650,000 | 49,500 | 13.131 |
| 1000 | 1,310,000 | 50,100 | 26.148 |
Table 2: Sample Quantification Results
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control 1 | 25,600 | 49,500 | 0.517 | 20.1 |
| Control 2 | 27,100 | 50,800 | 0.533 | 20.8 |
| Treated 1 | 89,300 | 50,100 | 1.782 | 69.1 |
| Treated 2 | 92,500 | 49,900 | 1.854 | 71.9 |
Visualizations
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. Metabolomics â Cambridge Isotope Laboratories, Inc. [isotope.com]
Application Notes and Protocols for the Preparation of 4-Fluoro-N,N-diisopropylbenzamide-d4 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of standard solutions of 4-Fluoro-N,N-diisopropylbenzamide-d4. This deuterated compound serves as a critical internal standard for the accurate quantification of its non-labeled counterpart in various analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]
Introduction
This compound is a stable, isotopically labeled analog of 4-Fluoro-N,N-diisopropylbenzamide. In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and to account for variability in instrument response. The ideal internal standard has physicochemical properties very similar to the analyte of interest. As a deuterated analog, this compound co-elutes with the unlabeled analyte and exhibits similar ionization efficiency in mass spectrometry, making it an excellent choice for an internal standard.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄D₄FNO | MedChemExpress |
| Molecular Weight | 227.31 g/mol | MedChemExpress |
| Appearance | Solid (likely crystalline) | General knowledge of similar compounds |
| Purity | Typically ≥98% | Supplier dependent |
| Storage (non-deuterated) | Sealed in dry, room temperature | [2] |
Solubility
| Solvent | Expected Solubility | Notes |
| Methanol (B129727) | High | Recommended for preparing stock solutions. |
| Acetonitrile (B52724) | High | Recommended for preparing stock and working solutions. |
| Ethanol | High | A suitable alternative to methanol. |
| Acetone | High | Can be used for initial dissolution. |
| Water | Low to negligible | Not recommended as a primary solvent. |
Experimental Protocols
Materials and Reagents
-
This compound (solid, of known purity)
-
High-purity (e.g., HPLC or LC-MS grade) methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol 1: Preparation of a 1 mg/mL Stock Standard Solution
This protocol describes the preparation of a primary stock solution.
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount (e.g., 1.0 mg) of the solid standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount (approximately 0.5 mL) of high-purity methanol or acetonitrile to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined screw cap. Store the solution at 2-8°C for short-term use or at -20°C for long-term storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 79606-44-3|4-Fluoro-N,N-diisopropylbenzamide|BLD Pharm [bldpharm.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Emerging Contaminants in Environmental Water Samples using 4-Fluoro-N,N-diisopropylbenzamide-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The presence of emerging contaminants, including pharmaceuticals, personal care products (PPCPs), and per- and polyfluoroalkyl substances (PFAS), in environmental water sources is a growing concern. Accurate and reliable quantification of these compounds at trace levels is crucial for environmental monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1]
The use of stable isotope-labeled internal standards is essential for achieving accurate quantification in complex matrices, as they compensate for variations in sample preparation and matrix effects.[2] 4-Fluoro-N,N-diisopropylbenzamide-d4 is a deuterated analog of 4-Fluoro-N,N-diisopropylbenzamide, making it an ideal internal standard for the analysis of a range of emerging contaminants, particularly those with similar chemical properties. This document provides a detailed protocol for the analysis of selected emerging contaminants in environmental water samples using this compound as an internal standard.
Experimental Protocols
This section details the methodology for the analysis of emerging contaminants in surface water and wastewater effluent.
1. Sample Collection and Handling
-
Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of target analytes.
-
To minimize microbial degradation, transport samples to the laboratory on ice and store at 4°C.
-
Analyze samples as soon as possible, preferably within 48 hours of collection. If longer storage is necessary, samples should be frozen at -20°C.
2. Reagents and Standards
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid (≥98%), ammonium (B1175870) hydroxide (B78521) (≥25%).
-
Analytical Standards: High-purity reference standards of the target emerging contaminants.
-
Internal Standard (IS): this compound (≥98% isotopic purity).
-
Stock Solutions: Prepare individual stock solutions of analytical standards and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 1 µg/mL.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Allow water samples to come to room temperature and homogenize by gentle inversion.
-
Measure 100 mL of the water sample into a clean glass container.
-
Add a specific volume of the internal standard spiking solution (e.g., 10 µL of 1 µg/mL this compound) to each sample, quality control sample, and calibration standard prepared in a clean matrix (e.g., reagent water).
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes from the cartridge with 2 x 4 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water containing 0.1% formic acid.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive and negative switching (depending on the target analytes).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions, as well as collision energies, must be optimized for each analyte and the internal standard.
Data Presentation: Representative Quantitative Performance
The following table summarizes representative performance data for the analysis of a selection of emerging contaminants using the described method with this compound as the internal standard. Note: This data is illustrative and should be determined experimentally for each specific application.
| Analyte | Matrix | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Matrix Effect (%) |
| Carbamazepine | Surface Water | 0.5 | 1.5 | 95 ± 5 | -15 |
| Wastewater Effluent | 1.0 | 3.0 | 92 ± 7 | -25 | |
| Sulfamethoxazole | Surface Water | 0.8 | 2.5 | 98 ± 6 | -10 |
| Wastewater Effluent | 1.5 | 5.0 | 94 ± 8 | -20 | |
| Ibuprofen | Surface Water | 1.2 | 4.0 | 90 ± 8 | -18 |
| Wastewater Effluent | 2.5 | 8.0 | 88 ± 10 | -30 | |
| PFOA | Surface Water | 0.3 | 1.0 | 102 ± 5 | -5 |
| Wastewater Effluent | 0.6 | 2.0 | 99 ± 6 | -12 | |
| PFOS | Surface Water | 0.4 | 1.2 | 105 ± 4 | -8 |
| Wastewater Effluent | 0.8 | 2.5 | 101 ± 7 | -15 |
Mandatory Visualization
References
Troubleshooting & Optimization
improving signal-to-noise with 4-Fluoro-N,N-diisopropylbenzamide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Fluoro-N,N-diisopropylbenzamide-d4 as an internal standard to improve signal-to-noise ratios in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of 4-Fluoro-N,N-diisopropylbenzamide. Its primary application is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] The inclusion of deuterium (B1214612) atoms increases the molecular weight of the compound, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer, while maintaining very similar chemical and physical properties.
Q2: How does using this compound as an internal standard improve the signal-to-noise ratio?
While not directly improving the signal-to-noise ratio of the analyte itself, this compound, as a deuterated internal standard, significantly enhances the accuracy and reproducibility of quantification.[2] It co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability.[2][3] By normalizing the analyte's signal to the internal standard's signal, variations in sample preparation, injection volume, and ionization efficiency are compensated for, leading to a more reliable and precise measurement of the analyte's concentration, effectively reducing the "noise" in the data caused by experimental inconsistencies.
Q3: Why is a deuterated standard preferred over other types of internal standards?
Deuterated standards are considered the "gold standard" for LC-MS based quantification. This is because their physicochemical properties are very similar to the analyte of interest, causing them to behave almost identically during sample extraction, chromatography, and ionization.[2] This close similarity minimizes analytical errors and provides more accurate and precise results compared to other types of internal standards that may have different extraction efficiencies or chromatographic retention times.[3]
Q4: At what stage of the experimental workflow should I add this compound?
The internal standard should be added as early as possible in the sample preparation process. For most applications, this means adding it to the sample before any extraction, precipitation, or dilution steps. This ensures that the internal standard can account for any analyte loss that may occur during the entire sample preparation procedure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Signal | Inconsistent pipetting of the internal standard solution. | Ensure your pipettes are properly calibrated. Use a consistent pipetting technique for adding the internal standard to all samples and calibration standards. |
| Degradation of the internal standard. | Store the this compound stock solution at the recommended temperature and protect it from light. Prepare fresh working solutions regularly. | |
| Poor Co-elution of Analyte and Internal Standard | Isotopic effects causing slight chromatographic separation. | This is generally minimal with deuterated standards. However, if observed, you may need to adjust your chromatographic method slightly (e.g., gradient slope, temperature) to minimize the separation. |
| Different chemical forms of the analyte and internal standard. | Ensure both the analyte and internal standard are in the same chemical form (e.g., both as free base or the same salt form). | |
| Low Signal Intensity of the Internal Standard | Incorrect concentration of the internal standard spiking solution. | Verify the concentration of your stock and working solutions. Prepare a new spiking solution if necessary. |
| Ion suppression from the sample matrix. | Optimize the sample preparation method to remove more of the interfering matrix components. Consider using a different ionization source or modifying the mobile phase. | |
| Incorrect mass spectrometer settings. | Ensure the mass spectrometer is tuned and calibrated correctly. Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound. | |
| Presence of Unlabeled Analyte in the Internal Standard | Isotopic impurity of the deuterated standard. | Check the certificate of analysis for the isotopic purity of your this compound. If the unlabeled impurity is significant, you may need to account for it in your calculations or obtain a standard with higher isotopic purity. |
Experimental Protocols
General Protocol for Quantitative Analysis using this compound as an Internal Standard in LC-MS
This protocol provides a general framework. Specific parameters such as concentrations, volumes, and LC-MS conditions should be optimized for your specific analyte and matrix.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (4-Fluoro-N,N-diisopropylbenzamide) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations that bracket the expected analyte concentration in your samples.
-
IS Working Solution: Prepare a working solution of the internal standard by diluting the IS stock solution to a concentration that will give a strong, stable signal in the mass spectrometer. A typical concentration might be 100 ng/mL.
2. Sample and Calibration Standard Preparation:
-
Samples: To a known volume or weight of your sample (e.g., 100 µL of plasma), add a precise volume of the IS working solution (e.g., 10 µL of 100 ng/mL IS).
-
Calibration Standards: To a blank matrix (a sample of the same type as your unknown samples but without the analyte), add the same precise volume of the IS working solution. Then, spike with the appropriate analyte working solution to create your calibration curve points.
-
Extraction: Perform your sample extraction procedure (e.g., protein precipitation with acetonitrile, solid-phase extraction, liquid-liquid extraction).
-
Evaporation and Reconstitution: Evaporate the extracted samples to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
3. LC-MS Analysis:
-
Chromatography: Inject the reconstituted samples and calibration standards onto an appropriate LC column. Develop a gradient elution method that provides good separation of the analyte and internal standard from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Set one MRM transition for the analyte.
-
Set a second MRM transition for the internal standard (this compound). The precursor ion will be 4 mass units higher than the analyte. The product ion may be the same or also shifted by 4 mass units depending on the fragmentation pattern.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in all samples and calibration standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each point.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in your unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables illustrate the impact of using an internal standard on the precision and accuracy of a hypothetical quantitative analysis.
Table 1: Analysis without Internal Standard
| Replicate | Analyte Peak Area | Calculated Concentration (ng/mL) |
| 1 | 125,432 | 10.5 |
| 2 | 110,876 | 9.2 |
| 3 | 135,654 | 11.3 |
| Mean | 123,987 | 10.3 |
| Std. Dev. | 12,456 | 1.05 |
| %RSD | 10.0% | 10.2% |
Table 2: Analysis with this compound Internal Standard
| Replicate | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| 1 | 125,432 | 250,864 | 0.500 | 10.0 |
| 2 | 110,876 | 221,752 | 0.500 | 10.0 |
| 3 | 135,654 | 271,308 | 0.500 | 10.0 |
| Mean | - | - | 0.500 | 10.0 |
| Std. Dev. | - | - | 0.000 | 0.0 |
| %RSD | - | - | 0.0% | 0.0% |
As shown in the tables, the use of an internal standard significantly improves the precision (lower %RSD) of the measurement by correcting for variations in peak area.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: How an internal standard corrects for experimental variability.
References
4-Fluoro-N,N-diisopropylbenzamide-d4 peak splitting in NMR
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting in the NMR spectrum of 4-Fluoro-N,N-diisopropylbenzamide-d4.
Troubleshooting Guide
Issue: Unexpected peak splitting or broadening is observed in the ¹H NMR spectrum of this compound, particularly for the isopropyl group signals.
This is a common observation for N,N-disubstituted amides and is often related to the chemical nature of the molecule itself, but can also be influenced by experimental conditions.
| Potential Cause | Explanation | Recommended Action |
| Restricted Amide Bond Rotation | The C-N bond in amides has significant double-bond character due to resonance, which restricts free rotation.[1][2] This can make the two isopropyl groups, and even the methyl groups within each isopropyl moiety (in the non-deuterated analogue), chemically non-equivalent (diastereotopic). This non-equivalence results in separate signals for each group, leading to more complex splitting patterns than might be naively expected. This is a dynamic process, and the rate of rotation is temperature-dependent.[1][3][4] | Perform variable temperature (VT) NMR studies. Increasing the temperature can increase the rate of rotation, potentially causing the distinct signals to coalesce into a single, averaged signal.[1][3] Conversely, lowering the temperature can sharpen the individual signals if they are broad at room temperature. |
| Sample Concentration | High sample concentrations can lead to increased viscosity and intermolecular interactions, which can cause peak broadening and obscure splitting patterns.[5][6] | Prepare a more dilute sample. For small molecules, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[7] |
| Poor Magnetic Field Homogeneity (Shimming) | An improperly shimmed spectrometer will result in a non-uniform magnetic field across the sample, leading to broad and distorted peaks, which can obscure true splitting patterns.[6][7] | Re-shim the spectrometer. If the problem persists, ensure the NMR tube is of good quality and not scratched.[5][8] |
| Solvent Effects | The choice of solvent can influence the chemical shifts of protons and the rate of dynamic processes.[6] | Acquire the spectrum in a different deuterated solvent (e.g., benzene-d6, DMSO-d6) to see if the peak overlap or splitting pattern changes.[6] |
| Paramagnetic Impurities | Trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[7][9] | If paramagnetic impurities are suspected, degas the sample or filter it through a small plug of silica (B1680970) gel. |
Frequently Asked Questions (FAQs)
Q1: Why do the two isopropyl groups on my this compound show different signals in the ¹H NMR spectrum?
A1: This is due to restricted rotation around the amide (C-N) bond.[1][2] The partial double-bond character of this bond creates a high energy barrier to rotation.[4][10] As a result, the two isopropyl groups are in different chemical environments relative to the rest of the molecule, making them diastereotopic and thus magnetically non-equivalent. This leads to them having different chemical shifts and appearing as separate signals.
Q2: At room temperature, the signals for my isopropyl groups are broad. What does this indicate?
A2: Broad peaks in this context often suggest that the rate of rotation around the C-N bond is on the same timescale as the NMR experiment.[11] At this intermediate exchange rate, the spectrometer detects an average of the two non-equivalent states, resulting in broad, poorly defined signals.
Q3: How can I confirm that restricted rotation is the cause of the peak splitting?
A3: The most definitive method is to perform a variable temperature (VT) NMR experiment.[10] If you increase the temperature, the rotation around the C-N bond will become faster. At a sufficiently high temperature (the coalescence temperature), the two distinct signals will merge into a single, sharp signal.[3]
Q4: I have the non-deuterated version of this compound. Why do I see a complex multiplet for the isopropyl methyl groups instead of a simple doublet?
A4: In the non-deuterated compound, not only are the two isopropyl groups diastereotopic, but the two methyl groups on each isopropyl group are also diastereotopic due to the chiral environment created by the restricted rotation. This means you can have four distinct methyl signals, each split by the methine proton, leading to a complex pattern. The d4-labeled compound simplifies this by removing these methyl proton signals.
Q5: Could the peak splitting be due to second-order effects?
A5: Second-order effects can occur when the chemical shift difference between two coupled nuclei is not significantly larger than their coupling constant.[9] This can lead to non-standard splitting patterns and "roofing" (an uneven intensity of the peaks in a multiplet).[9] While possible, the primary cause of seeing distinct sets of signals for the isopropyl groups is the restricted rotation. Second-order effects might further complicate the appearance of these individual signals. Using a higher-field NMR spectrometer can help minimize second-order effects.[9]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 2-5 mg of this compound.[12]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a small, clean vial.[7][8]
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[5][7]
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool at the bottom of the Pasteur pipette during transfer.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[13]
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Initial Setup: Prepare the sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increase: Increase the spectrometer's temperature in increments of 10-20 K. Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Monitoring Coalescence: Observe the signals of the isopropyl groups. As the temperature rises, these signals should broaden and move closer together.
-
Coalescence Point: Note the temperature at which the separate signals merge into a single broad peak. This is the coalescence temperature.
-
High-Temperature Spectrum: Continue increasing the temperature until the coalesced peak becomes a single, sharp signal, indicating fast rotation on the NMR timescale.
-
Data Analysis: Analyze the series of spectra to demonstrate the temperature-dependent dynamic process.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃ at 298 K
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.40 | dd | 8.8, 5.4 | 2H | Aromatic (ortho to C=O) |
| 2 | 7.12 | t | 8.8 | 2H | Aromatic (ortho to F) |
| 3 | 3.65 | septet | 6.8 | 1H | Isopropyl CH (Group A) |
| 4 | 3.40 | septet | 6.8 | 1H | Isopropyl CH (Group B) |
The deuterons (d) on the methyl groups of the isopropyl moieties do not appear in the ¹H NMR spectrum.
Visualizations
Caption: Troubleshooting workflow for NMR peak splitting issues.
References
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. azom.com [azom.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mun.ca [mun.ca]
- 6. Troubleshooting [chem.rochester.edu]
- 7. organomation.com [organomation.com]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. benchchem.com [benchchem.com]
- 10. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Resolving Matrix Effects with 4-Fluoro-N,N-diisopropylbenzamide-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 4-Fluoro-N,N-diisopropylbenzamide-d4 to mitigate matrix effects in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of 4-Fluoro-N,N-diisopropylbenzamide. Its primary application is as an internal standard (IS) in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In LC-MS/MS, it is particularly useful for correcting variations in sample preparation, instrument response, and, most importantly, matrix effects.
Q2: How does a deuterated internal standard like this compound help in resolving matrix effects?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[2] Deuterated internal standards are considered the 'gold standard' for mitigating matrix effects because their physicochemical properties are nearly identical to the analyte of interest. This ensures they co-elute with the analyte and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: For which types of analytes is this compound a suitable internal standard?
Due to its benzamide (B126) core structure, this compound is structurally similar to a variety of analytes, making it a potentially suitable internal standard for the analysis of certain novel psychoactive substances (NPS), synthetic cannabinoids, and other designer drugs with similar chemical features. Its effectiveness should be validated for each specific analyte and matrix.
Q4: What are the key considerations when using this compound in a quantitative method?
When incorporating this compound into a quantitative method, it is crucial to:
-
Verify Co-elution: Ensure that the internal standard and the analyte have nearly identical retention times under the established chromatographic conditions.
-
Confirm Isotopic Purity: Use a high-purity deuterated standard to prevent signal overlap with the analyte.
-
Assess Signal Response: Ensure that the concentration of the internal standard provides a stable and appropriate signal intensity.
-
Evaluate Matrix Effects: Perform validation experiments to confirm that the internal standard effectively compensates for matrix effects in the specific biological matrix being analyzed.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape for Internal Standard | Column contamination or degradation. | 1. Flush the column with a strong solvent. 2. If the issue persists, replace the column. |
| Inappropriate mobile phase composition. | 1. Ensure proper mobile phase preparation and pH. 2. Optimize the mobile phase gradient. | |
| Variable Internal Standard Response | Inconsistent sample preparation. | 1. Review and standardize the sample extraction procedure. 2. Ensure accurate and consistent pipetting of the internal standard. |
| Instrument instability. | 1. Check for leaks in the LC system. 2. Clean the mass spectrometer's ion source. 3. Perform a system suitability test. | |
| Analyte and Internal Standard Do Not Co-elute | Isotope effect. | This is a known phenomenon where deuterated compounds may elute slightly earlier. If the separation is significant and leads to differential matrix effects, consider adjusting the chromatographic method (e.g., using a less retentive column or modifying the mobile phase gradient) to minimize the separation. |
| Inaccurate Quantification Despite Using IS | Presence of unlabeled analyte in the internal standard stock. | Analyze the internal standard solution alone to check for the presence of the non-deuterated analyte. |
| Deuterium (B1214612) exchange. | Investigate the stability of the deuterium labels under the sample preparation and storage conditions. Avoid strongly acidic or basic conditions if the labels are labile. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using this compound
This protocol describes a method to assess the effectiveness of this compound in compensating for matrix effects in human plasma for the analysis of a synthetic cannabinoid analog.
1. Materials:
-
Analyte (e.g., a synthetic cannabinoid)
-
This compound (Internal Standard)
-
Control human plasma (drug-free)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Deionized water
-
LC-MS/MS system
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of the analyte in 1 mL of MeOH.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of MeOH.
-
Working Solutions: Prepare serial dilutions of the analyte and a constant concentration of the internal standard in MeOH/water (50:50, v/v).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of control plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Optimized for the specific analyte and this compound.
5. Data Analysis:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
-
-
Calculate the IS-normalized Matrix Factor:
-
IS-normalized MF = (MF of analyte) / (MF of IS)
-
A value close to 1 indicates effective compensation for matrix effects.
-
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment as described in Protocol 1.
| Sample Type | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Neat Solution | 1,250,000 | 1,500,000 | - | - | - |
| Post-extraction Spike | 875,000 | 1,050,000 | 0.70 (Suppression) | 0.70 (Suppression) | 1.00 |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for inaccurate quantitative results.
References
common contaminants in 4-Fluoro-N,N-diisopropylbenzamide-d4 samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-N,N-diisopropylbenzamide-d4. The information provided here will help identify and address common contaminants and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my this compound sample?
A1: Common contaminants can originate from the synthesis process or degradation. The most likely impurities include:
-
Unreacted Starting Materials: 4-Fluorobenzoyl chloride and Diisopropylamine.
-
Synthesis Byproduct: Diisopropylammonium chloride.
-
Hydrolysis Product: 4-Fluorobenzoic acid, which can form if the sample is exposed to moisture.
-
Isotopically Incomplete Species: Non-deuterated or partially deuterated 4-Fluoro-N,N-diisopropylbenzamide.
Q2: My experimental results are inconsistent. Could impurities in my this compound be the cause?
A2: Yes, impurities can significantly impact experimental outcomes. For instance, the presence of non-deuterated or partially deuterated species can affect the accuracy of pharmacokinetic studies where mass spectrometry is used for quantification. Reactive impurities like 4-fluorobenzoyl chloride could potentially react with other components in your experimental setup.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for identifying and quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H NMR) and high-resolution mass spectrometry (HR-MS) are crucial for determining isotopic purity and the position of the deuterium (B1214612) labels.[1][2][3]
Q4: What are the storage recommendations to maintain the stability of this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent hydrolysis and potential photodegradation.
Q5: What are the expected degradation products of this compound under acidic or basic conditions?
A5: Benzamides are generally more stable to hydrolysis than esters.[4][5] However, under strong acidic or basic conditions, this compound can hydrolyze to form 4-fluorobenzoic acid and diisopropylamine.[6][7] The rate of hydrolysis is dependent on the pH and temperature of the solution.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Possible Cause: Presence of non-deuterated or partially deuterated impurities, or other organic contaminants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.
Experimental Protocols:
-
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Infuse the sample directly into the mass spectrometer or inject it onto an appropriate liquid chromatography column for separation prior to MS analysis.
-
Acquire the full scan mass spectrum in a high-resolution mode.
-
Determine the m/z values for the deuterated compound and any potential non-deuterated or partially deuterated analogs.
-
Calculate the isotopic purity by comparing the peak intensities of the desired deuterated species to the non-deuterated and partially deuterated species.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Impurities:
-
Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the main component from potential impurities like 4-fluorobenzoyl chloride and diisopropylamine.
-
Identify the impurities by comparing their mass spectra to reference libraries (e.g., NIST).
-
Issue 2: Poor Reproducibility in Bioassays or Pharmacokinetic Studies
Possible Cause: Variable levels of impurities affecting the biological activity or quantification of the deuterated standard.
Data on Potential Contaminants:
| Contaminant | Potential Source | Typical Analytical Method | Potential Impact |
| 4-Fluorobenzoyl chloride | Unreacted starting material | GC-MS, HPLC | Can react with biological nucleophiles, leading to artifact formation. |
| Diisopropylamine | Unreacted starting material | GC-MS, Headspace GC[8] | Can alter the pH of solutions and potentially interact with acidic compounds. |
| 4-Fluorobenzoic acid | Hydrolysis of the final product or starting material | HPLC, LC-MS | Can indicate sample degradation and may have different solubility and biological activity. |
| Non-deuterated Analog | Incomplete deuteration during synthesis | HR-MS, NMR[1][2] | Affects the accuracy of quantification in isotope dilution mass spectrometry. |
| Diisopropylammonium chloride | Byproduct of synthesis | Ion Chromatography, Indirect analysis by GC-MS of the free amine | Can affect solubility and ionic strength of solutions. |
Experimental Protocols:
-
Quantitative ¹H NMR for Isotopic Purity Assessment:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.
-
Integrate the signals corresponding to the protons in the non-deuterated positions of the molecule and any residual proton signals at the deuterated positions.
-
Compare the integrals to the integral of the internal standard to calculate the concentration and the percentage of isotopic labeling.[2]
-
-
HPLC for Quantification of 4-Fluorobenzoic Acid:
-
Prepare a standard curve of 4-fluorobenzoic acid in a suitable mobile phase.
-
Dissolve a known amount of the this compound sample in the mobile phase.
-
Inject the sample and standards onto a reverse-phase HPLC column (e.g., C18).
-
Use a UV detector set to an appropriate wavelength to detect both the amide and the potential carboxylic acid impurity.
-
Quantify the amount of 4-fluorobenzoic acid in the sample by comparing its peak area to the standard curve.
-
Signaling Pathway and Logical Relationship Diagrams
Logical Relationship of Contaminant Origins:
Caption: Origins of common contaminants in this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing LC-MS Parameters for 4-Fluoro-N,N-diisopropylbenzamide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-N,N-diisopropylbenzamide-d4 in LC-MS applications.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS parameters I should consider for this compound analysis?
A1: For initial method development, a reversed-phase chromatographic approach is recommended. Below is a table of suggested starting parameters that can be further optimized.
Q2: My deuterated internal standard (this compound) elutes at a slightly different retention time than the non-deuterated analyte. Is this a concern?
A2: Yes, this is a critical concern known as the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can alter the molecule's physicochemical properties, often leading to slightly earlier elution in reversed-phase chromatography.[1] This can be problematic if the analyte and the internal standard (IS) elute in a region of the chromatogram with varying matrix effects, which can compromise quantitative accuracy.[1]
Q3: Can the use of a deuterated internal standard completely eliminate matrix effects?
A3: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction. However, if there is a chromatographic separation between the analyte and the IS, they may be affected differently by co-eluting matrix components, leading to differential matrix effects and inaccurate quantification.[1]
Q4: What are the likely mass-to-charge ratios (m/z) I should monitor for this compound?
Q5: What can cause poor peak shape (e.g., tailing, fronting, or splitting) for my analyte and internal standard?
A5: Poor peak shape can result from various factors, including column contamination, a void in the column packing, or an injection solvent that is significantly stronger than the mobile phase.[2][3][4] Secondary interactions between the analyte and the stationary phase can also cause peak tailing.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Question: My chromatographic peaks for this compound are broad, tailing, or split. What are the possible causes and solutions?
Answer: Poor peak shape can significantly impact the accuracy and precision of your results. Below is a systematic approach to troubleshooting this issue.
-
Potential Causes & Solutions:
-
Column Contamination: A buildup of sample matrix components on the column can lead to peak distortion.[4]
-
Solution: Implement a column washing procedure. A generic wash protocol involves flushing with a series of solvents of decreasing and then increasing polarity.
-
-
Column Void: A void at the head of the column can cause peak splitting.[4]
-
Solution: Replace the column. To prevent future voids, use a guard column and ensure the mobile phase pH is compatible with the column chemistry.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak fronting or splitting.[2][4]
-
Solution: Reconstitute the sample in the initial mobile phase or a weaker solvent.
-
-
Peak Splitting of Deuterated Standard: This can occur with deuterated standards and may not always be due to the common causes listed above. It has been observed that for some deuterated compounds, peak splitting can be an inherent chromatographic behavior under certain conditions.
-
Solution: If only the deuterated standard shows splitting, try adjusting the mobile phase composition or gradient. If the issue persists, and you have confirmed the purity of the standard, consider that it might be a result of partial on-column resolution of different deuterated forms, though less common. Ensure there is no contamination of the standard.[5]
-
-
Issue 2: Inconsistent or Low Signal Intensity
Question: The signal for my analyte or internal standard is low or varies significantly between injections. What should I investigate?
Answer: Signal inconsistency can undermine the reliability of your quantitative data. Follow these steps to diagnose the problem.
-
Potential Causes & Solutions:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.[6]
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation. Also, adjust the chromatography to separate the analyte from the suppressive region.
-
-
Suboptimal Mass Spectrometer Parameters: Incorrect ion source settings or collision energy can lead to a weak signal.
-
Solution: Perform a systematic optimization of the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) and the collision energy for the specific MRM transition.
-
-
Analyte Degradation: The compound may be unstable in the sample matrix or autosampler.
-
Solution: Prepare fresh samples and standards. If degradation is suspected, investigate the stability under different storage conditions.
-
-
Issue 3: Deuterated Standard and Analyte Do Not Co-elute
Question: My this compound peak is consistently eluting before the non-deuterated analyte peak. How can I address this?
Answer: This chromatographic separation due to the deuterium isotope effect can lead to inaccurate quantification if not managed properly.
-
Potential Causes & Solutions:
-
Deuterium Isotope Effect: As mentioned in the FAQs, this is a common phenomenon in reversed-phase chromatography.
-
Solution 1: Modify Chromatographic Conditions: Adjusting the mobile phase composition (e.g., organic modifier type and percentage), gradient slope, or column temperature can sometimes minimize the separation between the analyte and the internal standard.[2]
-
Solution 2: Evaluate Different Columns: The degree of separation can be dependent on the stationary phase chemistry. Testing a column with a different C18 bonding chemistry or a different type of stationary phase (e.g., phenyl-hexyl) might reduce the separation.[2]
-
Solution 3: Use a Lower Resolution Column: In some cases, a column with lower theoretical plates can be used to intentionally broaden the peaks so that they overlap sufficiently, thereby experiencing more similar matrix effects.
-
Solution 4: Consider a Different Internal Standard: If chromatographic optimization fails to achieve co-elution, using a stable isotope-labeled internal standard with a heavier isotope, such as ¹³C, might be a better option as they are less prone to chromatographic shifts.[2]
-
-
Data Presentation
Table 1: Suggested Initial LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas | Nitrogen, 30-50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp | 300 - 350 °C |
| MS/MS Parameters | |
| Precursor Ion (Q1) | [M+H]⁺ (m/z 228.2 for d4 compound) |
| Product Ion (Q3) | To be determined empirically (see Experimental Protocols) |
| Collision Energy | To be optimized (start around 15-25 eV) |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transition and Collision Energy
-
Prepare a Standard Solution: Create a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire Full Scan MS: In Q1 scan mode, identify the protonated precursor ion [M+H]⁺. For this compound, this should be approximately m/z 228.2.
-
Acquire Product Ion Scan: Set Q1 to isolate the precursor ion (m/z 228.2) and scan Q3 to observe the fragment ions produced by collision-induced dissociation (CID).
-
Optimize Collision Energy: Select the most abundant and stable product ions. For each product ion, perform a collision energy ramp to determine the voltage that yields the highest intensity.
-
Select MRM Transition: The most sensitive and specific precursor-product ion pair with its optimized collision energy will be your MRM transition for quantification.
Protocol 2: Sample Preparation from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution (this compound) at a known concentration.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Recommended for cleaner samples):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 1 mL of 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a strong solvent (e.g., 1 mL of methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Mandatory Visualization
A logical workflow for troubleshooting common LC-MS issues.
References
degradation of 4-Fluoro-N,N-diisopropylbenzamide-d4 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-N,N-diisopropylbenzamide-d4 in solution. The information is based on established principles of amide chemistry, as specific degradation data for this deuterated internal standard is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solution?
A1: As an N,N-disubstituted benzamide (B126), this compound is expected to be relatively stable under neutral pH conditions at room temperature and protected from light. However, like other amides, it can be susceptible to degradation under harsh conditions such as strong acidity or basicity, high temperatures, and exposure to UV light. Amide bonds are considerably more stable to hydrolysis than ester bonds under normal physiological conditions.[1]
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways for benzamides include:
-
Hydrolysis: This is a common pathway for amides, especially under acidic or basic conditions, leading to the cleavage of the amide bond to form 4-fluorobenzoic acid-d4 and diisopropylamine.[1][2]
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly at wavelengths around 254 nm, can induce degradation. Aromatic amides may undergo a photo-Fries rearrangement, leading to the formation of aminobenzophenone-type structures.[3][4]
-
Thermal Degradation: At elevated temperatures, thermal degradation can occur, potentially leading to the cleavage of the N-C bond.[5]
Q3: I am observing a loss of my compound in an acidic mobile phase during LC-MS analysis. What could be the cause?
A3: Amide bonds are susceptible to acid-catalyzed hydrolysis.[6] If your mobile phase is strongly acidic (e.g., pH < 3) and your analysis involves elevated temperatures, you may be observing on-column or in-solution degradation. Consider using a less acidic mobile phase or running your analysis at a lower temperature if possible.
Q4: Can I expect the deuterated (d4) form to have different stability compared to the non-deuterated compound?
A4: The deuterium (B1214612) labeling on the benzene (B151609) ring is unlikely to significantly alter the chemical stability of the amide bond itself. The primary degradation pathways, such as hydrolysis, are dictated by the reactivity of the amide functional group. Therefore, the stability of the d4-labeled compound is expected to be very similar to its non-deuterated counterpart under the same conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound over time in prepared solutions. | Hydrolysis: The solution pH may be too acidic or basic. | - Prepare solutions in a neutral, buffered solvent (pH ~7).- If possible, prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (-20°C or -80°C) in an aprotic solvent like DMSO or DMF.[7] |
| Appearance of unexpected peaks in chromatogram after sample exposure to light. | Photodegradation: The compound may be sensitive to UV light. | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7]- Minimize the exposure of samples to ambient and UV light during preparation and analysis. |
| Inconsistent analytical results with samples subjected to heat. | Thermal Degradation: The compound may be degrading at elevated temperatures. | - Avoid prolonged exposure of the compound to high temperatures.- If heating is necessary for an experiment, perform a time-course study to assess stability at that temperature. |
| Precipitation of the compound in aqueous buffers. | Low Aqueous Solubility: this compound is a relatively nonpolar molecule with limited solubility in water. | - Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) and then dilute it into your aqueous buffer.[7]- Use sonication to aid dissolution.- Ensure the final concentration of the organic co-solvent does not interfere with your experiment. |
Potential Degradation Products
The following table summarizes the likely degradation products of this compound based on general benzamide chemistry.
| Degradation Pathway | Potential Products | Chemical Structure |
| Hydrolysis | 4-Fluorobenzoic acid-d4 | C₇H₁D₄FO₂ |
| Diisopropylamine | C₆H₁₅N | |
| Photodegradation (Photo-Fries type rearrangement) | 2-Amino-5-fluorobenzophenone-d3 derivatives (and isomers) | C₁₃H₁₃D₃FNO |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Neutralizing solution (e.g., 0.1 M NaOH for the acid sample, 0.1 M HCl for the base sample)
-
HPLC or UPLC system with a UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In separate vials, add an aliquot of the stock solution to 0.1 M HCl, 0.1 M NaOH, and water (control). The final concentration should be suitable for your analytical method (e.g., 10 µg/mL).
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot to stop the degradation reaction.
-
Analyze the samples by a suitable stability-indicating HPLC/UPLC method to determine the remaining percentage of the parent compound and detect the formation of any degradation products.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the stability of this compound upon exposure to UV light.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Transparent and amber vials
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
HPLC or UPLC system with a UV or MS detector
Procedure:
-
Prepare a solution of this compound in methanol (e.g., 10 µg/mL).
-
Place the solution in both transparent and amber (as a dark control) vials.
-
Expose the vials to a controlled light source in a photostability chamber.
-
At specified time points, withdraw aliquots from both the exposed and control vials.
-
Analyze the samples by a suitable stability-indicating HPLC/UPLC method to quantify the parent compound and identify any photolytic degradants.
Visualizations
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
troubleshooting poor quantification with 4-Fluoro-N,N-diisopropylbenzamide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Fluoro-N,N-diisopropylbenzamide-d4 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled form of 4-Fluoro-N,N-diisopropylbenzamide. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Deuterated standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest. This similarity allows them to effectively track and compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.[1]
Q2: My quantification results are inconsistent. What are the common causes?
Inconsistent results when using a deuterated internal standard can arise from several factors, including:
-
Poor Chromatographic Resolution: The analyte and internal standard may not be co-eluting perfectly.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[3]
-
Impurity of the Internal Standard: The deuterated standard may contain unlabeled analyte.
-
Sample Preparation Issues: Inconsistent extraction recovery between the analyte and the internal standard.
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance.
Q3: Why is my this compound peak smaller than expected?
A smaller than expected peak for the internal standard can be due to:
-
Incorrect Concentration: Errors in the preparation of the internal standard spiking solution.
-
Degradation: The internal standard may have degraded during storage or sample processing.
-
Ion Suppression: Specific components in the sample matrix may be co-eluting with the internal standard and suppressing its ionization.
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting the internal standard.
-
Injector Issues: Problems with the autosampler can lead to inconsistent injection volumes.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Chromatography
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy of integration and, consequently, quantification.
Troubleshooting Steps:
-
Check Column Condition: The analytical column may be degraded or contaminated.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and internal standard.
-
Solution: Ensure the mobile phase pH is appropriate for the analytes. For benzamides, a slightly acidic mobile phase often yields good peak shapes.
-
-
Injection Solvent: The composition of the solvent used to dissolve the final extract can cause peak distortion if it is significantly different from the mobile phase.
-
Solution: Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
-
Issue 2: Inconsistent Analyte to Internal Standard Area Ratio
A high degree of variability in the analyte to internal standard (IS) area ratio across a run is a common problem that directly affects quantitative accuracy.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent analyte to internal standard area ratios.
Quantitative Data Example: Impact of Matrix Effects
The following table illustrates how matrix effects can lead to inconsistent results, even with a deuterated internal standard, if there is a slight retention time shift between the analyte and the IS.
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Conc. (ng/mL) |
| QC Low (Neat Solution) | 55,123 | 250,543 | 0.220 | 10.0 |
| QC Low (Plasma Lot 1) | 48,510 | 248,990 | 0.195 | 8.9 |
| QC Low (Plasma Lot 2) | 39,687 | 249,541 | 0.159 | 7.2 |
| QC High (Neat Solution) | 548,765 | 251,087 | 2.185 | 100.0 |
| QC High (Plasma Lot 1) | 499,876 | 250,112 | 1.999 | 91.5 |
| QC High (Plasma Lot 2) | 412,543 | 249,876 | 1.651 | 75.6 |
In this example, the variability in the calculated concentration between different plasma lots suggests that the analyte and internal standard are experiencing different degrees of ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
This is a common and straightforward method for extracting small molecules from plasma.
Workflow Diagram:
Caption: A typical protein precipitation workflow for plasma samples.
Detailed Steps:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Illustrative LC-MS/MS Method Parameters
The following are suggested starting parameters for the analysis of 4-Fluoro-N,N-diisopropylbenzamide and its d4-labeled internal standard. These will likely require optimization.
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameters (Hypothetical):
Based on the structure of N,N-diisopropylbenzamide, a likely fragmentation pathway involves the loss of the diisopropylamine (B44863) group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Fluoro-N,N-diisopropylbenzamide | 224.1 | 123.0 | 25 |
| This compound | 228.1 | 123.0 | 25 |
Fragmentation Pathway Diagram:
Caption: A plausible fragmentation pathway for 4-Fluoro-N,N-diisopropylbenzamide in positive ion mode.
References
Technical Support Center: 4-Fluoro-N,N-diisopropylbenzamide-d4
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 4-Fluoro-N,N-diisopropylbenzamide-d4. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the deuterium-labeled version of 4-Fluoro-N,N-diisopropylbenzamide.[1] Its primary use in a laboratory setting is as a tracer or as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: I am having trouble dissolving this compound. What solvents should I try?
For many benzamide-related compounds, solubility is favorable in polar organic solvents.[2] Based on the general solubility characteristics of similar compounds, it is recommended to start with common deuterated solvents used in NMR analysis.[3] A systematic approach is to test solubility in a range of solvents from non-polar to polar. See the table below for a summary of expected solubility.
Q3: Why is my deuterated compound showing poor solubility compared to its non-deuterated analog?
While deuteration should not significantly alter the fundamental physicochemical properties, variations in solubility can occasionally be observed. This may be due to subtle differences in intermolecular interactions. However, it is more likely that any observed solubility issues are inherent to the compound's structure rather than the isotopic labeling.
Q4: Can I use a co-solvent system to improve the solubility of my compound?
Yes, using a co-solvent system is a common and effective technique to enhance the solubility of compounds that are not adequately soluble in a single solvent.[3] A typical strategy is to dissolve the compound in a "primary" solvent in which it has some solubility and then add a "secondary" solvent to improve the overall solvating power.[3] For instance, if your compound is sparingly soluble in chloroform-d (B32938) (CDCl₃), you could try adding small amounts of dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[3]
Q5: Are there any other methods to enhance solubility for NMR analysis?
If co-solvents are not sufficient, you can consider using solubility enhancers. For compounds with acidic or basic groups, adjusting the pH with a small amount of deuterated acid (e.g., TFA-d) or base (e.g., pyridine-d₅) can improve solubility.[3]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
A logical first step when encountering solubility issues is to perform a systematic test with a variety of common deuterated solvents.
Experimental Protocol 1: Small-Scale Solubility Testing
-
Preparation : Weigh out a small amount of your compound (e.g., 1-2 mg) into a clean vial.
-
Solvent Addition : Add a measured volume (e.g., 0.6-0.7 mL) of the first deuterated solvent to be tested.
-
Dissolution Attempt : Vortex the mixture vigorously for at least 30 seconds.
-
Visual Inspection : Carefully observe the solution to see if the compound has fully dissolved. The presence of suspended particles indicates poor solubility.
-
Documentation : Record your observations for each solvent tested.
Using Co-Solvents for Improved Solubility
If single solvents do not provide adequate solubility, a co-solvent system can be employed.
Experimental Protocol 2: Co-Solvent Solubility Enhancement
-
Primary Solvent : In a small vial, attempt to dissolve approximately 1-2 mg of your compound in 0.6 mL of a primary deuterated solvent in which it shows partial solubility (e.g., CDCl₃).[3]
-
Vortex : Mix the solution by vortexing for 30 seconds.[3]
-
Co-solvent Addition : Add a secondary deuterated solvent (e.g., DMSO-d₆) dropwise (around 10-20 µL at a time).[3]
-
Observe and Repeat : After each addition, vortex the vial for 30 seconds and check for complete dissolution.[3] Continue adding the co-solvent until the compound is fully dissolved.
Data Presentation
Table 1: Expected Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale/Comments |
| Non-Polar Aprotic | Benzene (B151609) | Good | Benzamide is reported to have good solubility in benzene.[4] |
| Toluene | Good | Similar to benzene, expected to be a good solvent. | |
| Polar Aprotic | Chloroform (CDCl₃) | Moderate to Good | A common starting solvent for many organic compounds. |
| Dichloromethane (CD₂Cl₂) | Moderate to Good | Similar to chloroform. | |
| Acetone (Acetone-d₆) | Good | Benzamide is soluble in acetone.[2] | |
| Acetonitrile (CD₃CN) | Moderate to Good | A versatile polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO-d₆) | Good | A strong solvent for many polar compounds.[5] | |
| N,N-Dimethylformamide (DMF-d₇) | Good | N,N-dimethylbenzamide is a liquid at room temperature, suggesting good self-solubility and solubility in similar solvents.[6] | |
| Polar Protic | Methanol (CD₃OD) | Moderate to Good | Benzamide is soluble in methanol.[2] |
| Ethanol | Good | Benzamide is soluble in ethanol.[2] | |
| Water (D₂O) | Low | Benzamide has limited solubility in water.[2] The hydrophobic benzene ring and diisopropyl groups will likely further reduce water solubility. |
Visualization
Below is a workflow diagram to guide the troubleshooting process for solubility issues.
Caption: A workflow for troubleshooting solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
minimizing ion suppression with 4-Fluoro-N,N-diisopropylbenzamide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-N,N-diisopropylbenzamide-d4 as an internal standard to mitigate ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is the deuterium-labeled version of 4-Fluoro-N,N-diisopropylbenzamide. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays.[1] The key advantage of a SIL-IS is that it co-elutes with the unlabeled analyte of interest and experiences similar effects from the sample matrix, including ion suppression. This allows for more accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains consistent even when absolute signal intensities fluctuate.
Q2: What is ion suppression and how does it affect my results?
A2: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[2][3][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[5][6] Essentially, ion suppression can lead to an underestimation of the true analyte concentration in a sample.
Q3: I am using this compound, but I still suspect ion suppression. Is this possible?
A3: Yes, it is possible. While this compound is designed to compensate for ion suppression, severe matrix effects can still impact the overall quality of the data. If the ion suppression is so strong that the signals for both the analyte and the internal standard are suppressed close to the limit of detection, the precision and accuracy of the measurement can be compromised. It is also crucial to ensure that the internal standard and the analyte are indeed co-eluting and experiencing the same matrix effects.
Q4: What are the common sources of ion suppression in biological sample analysis?
A4: Common sources of ion suppression in biological matrices include:
-
Endogenous components: Salts, phospholipids, proteins, and other small molecules naturally present in samples like plasma, urine, or tissue extracts.[2][7]
-
Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.[7]
-
High analyte concentration: At very high concentrations, an analyte can cause self-suppression.[7]
-
Co-eluting metabolites: Metabolites of the drug being analyzed can have similar retention times and contribute to ion suppression.
Troubleshooting Guides
Guide 1: Identifying Ion Suppression in Your Assay
If you suspect ion suppression is affecting your analysis despite using an internal standard, two primary methods can be used to confirm and characterize the issue.
Method 1: Post-Column Infusion (Qualitative Assessment)
This technique helps to identify regions in your chromatogram where ion suppression is occurring.
-
Experimental Protocol:
-
Prepare a solution of your analyte at a concentration that gives a stable, mid-range signal.
-
Using a T-junction, continuously infuse this solution into the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or internal standard).
-
Monitor the signal of the infused analyte. A drop in the baseline signal indicates a region of ion suppression.
-
-
Interpretation: If the retention time of your analyte and this compound falls within a region where a significant drop in the infused signal is observed, your assay is likely affected by ion suppression.
Method 2: Post-Extraction Spike Analysis (Quantitative Assessment)
This method quantifies the extent of ion suppression (matrix effect).
-
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike your analyte and this compound into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix. Spike the same amount of analyte and internal standard into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure (this set is primarily for assessing recovery).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
-
Data Interpretation:
| %ME Value | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A %ME value significantly less than 100% confirms the presence of ion suppression.
Guide 2: Strategies to Minimize Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.
Strategy 1: Optimize Sample Preparation
The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): Simple and fast, but may not remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing interferences.[4] It can be highly selective for the analyte of interest.
Strategy 2: Optimize Chromatographic Conditions
Adjusting the chromatography can separate the analyte and internal standard from co-eluting matrix components.
-
Modify Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., acetonitrile (B52724) to methanol) or adjusting the pH can alter selectivity.
-
Use a Different Column Chemistry: If a standard C18 column is being used, consider a phenyl-hexyl, biphenyl, or a column with a different stationary phase to achieve a different elution profile.
Strategy 3: Dilute the Sample
Diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the concentration of your analyte, so this approach is only feasible if your assay has sufficient sensitivity.
Visualizing Workflows
Caption: Troubleshooting workflow for identifying and minimizing ion suppression.
Caption: Experimental workflow for quantitative assessment of matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. longdom.org [longdom.org]
- 5. zefsci.com [zefsci.com]
- 6. providiongroup.com [providiongroup.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-Fluoro-N,N-diisopropylbenzamide-d4 Working Solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability testing of 4-Fluoro-N,N-diisopropylbenzamide-d4 working solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound working solutions?
A1: To maintain the integrity of your working solutions, it is crucial to store them under appropriate conditions. While specific stability data for this compound is not extensively published, general best practices for deuterated standards should be followed.[1][2][3] For short-term storage, refrigeration at 2-8°C is often recommended.[3] For long-term storage, freezing at -20°C or below is advisable.[1][3] All solutions should be stored in tightly sealed, amber vials to protect them from light and atmospheric moisture.[1][2]
Q2: Which solvents are suitable for preparing working solutions of this compound?
A2: The choice of solvent is critical to prevent degradation and hydrogen-deuterium (H-D) exchange.[1][3] High-purity aprotic solvents such as acetonitrile (B52724) and methanol (B129727) are generally recommended for preparing stock and working solutions of deuterated standards.[3] It is important to avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1][3]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of a benzamide (B126), two primary degradation pathways to consider are hydrolysis and photolysis.
-
Hydrolysis: The amide bond in the benzamide structure can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to the formation of 4-fluorobenzoic acid and diisopropylamine.
-
Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to UV light may lead to degradation, although fluorination can sometimes enhance photostability.
Forced degradation studies are the best way to identify the specific degradation products and pathways for this compound.
Q4: How can the risk of hydrogen-deuterium (H-D) exchange be minimized?
A4: H-D exchange can compromise the isotopic purity of your deuterated standard, leading to inaccurate results.[2] To minimize this risk:
-
Use high-purity aprotic solvents for your working solutions.[3]
-
Store solutions in tightly sealed containers to prevent exposure to atmospheric moisture.[2]
-
Handle the standard in a dry atmosphere, such as under nitrogen or argon gas, whenever possible.[1][2]
Q5: How frequently should the stability of a working solution be assessed?
A5: The frequency of stability testing depends on the storage conditions and the intended use of the solution. For a freshly prepared working solution stored under recommended conditions (refrigerated or frozen), an initial stability assessment after a week and then monthly is a good starting point. For solutions stored at room temperature for daily use, stability should be checked more frequently, potentially every few days. A formal stability protocol should be established to define the testing intervals.
Q6: What are the observable signs of degradation in a working solution?
A6: Degradation can be identified through several observations during analysis (e.g., by HPLC or LC-MS):
-
A decrease in the peak area or height of the main compound.
-
The appearance of new, unexpected peaks in the chromatogram.
-
Changes in the peak shape of the main compound.
-
A visible change in the color or clarity of the solution.
Troubleshooting Guide
Problem: I am observing a consistent decrease in the peak area of my this compound internal standard over a series of injections.
-
Possible Cause 1: Adsorption to Container Surfaces. Some compounds can adsorb to the surface of glass or plastic vials.
-
Solution: Try using different types of vials (e.g., silanized glass vials) or adding a small percentage of an organic modifier to your sample solvent to reduce adsorption.
-
-
Possible Cause 2: Evaporation of Solvent. If the vial is not properly sealed, the solvent may evaporate, leading to an increase in the concentration and potentially affecting the injection volume accuracy.
-
Solution: Ensure that all vials are tightly capped. Use vials with PTFE-lined septa for better sealing.
-
-
Possible Cause 3: Degradation at Room Temperature. The compound may be unstable at the temperature of the autosampler.
-
Solution: If possible, use a cooled autosampler. Prepare fresh working solutions more frequently and limit the time they are kept at room temperature.
-
Problem: My chromatogram shows several small, unexpected peaks that were not present in a freshly prepared standard.
-
Possible Cause 1: Degradation of the Working Solution. The new peaks are likely degradation products.
-
Solution: Conduct a forced degradation study (see Protocol 3) to identify potential degradation products. This will help in confirming if the observed peaks are related to the compound of interest. Prepare fresh working solutions and store them under validated stable conditions.
-
-
Possible Cause 2: Contamination. The working solution or the analytical system may be contaminated.
-
Solution: Prepare a fresh working solution using clean glassware and fresh, high-purity solvent. Flush the analytical system thoroughly. Analyze a solvent blank to check for system contamination.
-
Problem: I am getting inconsistent quantification results for my samples when using the same batch of this compound working solution.
-
Possible Cause 1: Inhomogeneous Solution. The working solution may not be well-mixed, especially if it has been frozen and thawed.
-
Solution: Always vortex the working solution thoroughly after thawing and before taking an aliquot.
-
-
Possible Cause 2: Instability in the Sample Matrix. The deuterated standard may be degrading after being added to the sample matrix.
-
Solution: Perform a stability study of the internal standard in the sample matrix to determine how quickly the analysis needs to be performed after sample preparation.
-
-
Possible Cause 3: H-D Exchange. If your sample matrix is aqueous and has a non-neutral pH, H-D exchange could be occurring.
-
Solution: Neutralize the sample matrix if possible before adding the internal standard. Use aprotic solvents for extraction and reconstitution.
-
Data Presentation
The following tables provide examples of how to present stability data for your working solutions.
Table 1: Recommended Storage Conditions for this compound Working Solutions
| Storage Condition | Duration | Recommendation |
| Room Temperature (~25°C) | Up to 24 hours | Recommended for daily use only. Prepare fresh daily. |
| Refrigerated (2-8°C) | Up to 1 month | Store in a tightly sealed, amber vial. |
| Frozen (-20°C or below) | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. Use a cryo-safe vial. |
Table 2: Illustrative Short-Term Stability Data of a 1 µg/mL Working Solution in Acetonitrile at Room Temperature (25°C)
| Time Point | Peak Area (Arbitrary Units) | % of Initial Peak Area | Appearance of Degradation Products |
| 0 hours | 1,002,345 | 100.0% | No |
| 4 hours | 998,765 | 99.6% | No |
| 8 hours | 995,123 | 99.3% | No |
| 24 hours | 981,456 | 97.9% | Trace amounts observed |
| 48 hours | 950,789 | 94.9% | Yes |
Table 3: Example Forced Degradation Study Results for this compound
| Stress Condition | Duration | % Degradation | Number of Degradation Products | Comments |
| 0.1 M HCl at 60°C | 24 hours | ~15% | 2 major, 1 minor | Suggests susceptibility to acid hydrolysis. |
| 0.1 M NaOH at 60°C | 24 hours | ~25% | 2 major, 2 minor | Suggests susceptibility to base hydrolysis. |
| 3% H₂O₂ at Room Temperature | 24 hours | < 5% | 1 minor | Relatively stable to oxidation. |
| UV Light (254 nm) at Room Temperature | 24 hours | ~10% | 3 minor | Indicates some photosensitivity. |
| Dry Heat at 80°C | 24 hours | < 2% | None observed | Thermally stable under these conditions. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and consistent stock and working solutions of this compound.
-
Materials:
-
This compound solid standard
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
-
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Allow the container of the solid standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the standard.
-
Quantitatively transfer the weighed standard to a volumetric flask of the appropriate size.
-
Add a small amount of solvent to dissolve the standard completely.
-
Once dissolved, dilute to the mark with the solvent.
-
Cap the flask and mix thoroughly by inverting it several times.
-
Transfer the stock solution to a labeled amber vial for storage.
-
-
Procedure for Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Perform serial dilutions from the stock solution using calibrated pipettes and volumetric flasks to achieve the desired final concentration.
-
Mix each dilution thoroughly.
-
Transfer the final working solution to a labeled amber vial.
-
Protocol 2: Short-Term Stability Assessment of a Working Solution
-
Objective: To evaluate the stability of the working solution under specific storage conditions (e.g., room temperature, refrigerated).
-
Procedure:
-
Prepare a fresh batch of the working solution.
-
Immediately analyze an aliquot of the fresh solution (this is your T=0 time point) using a validated analytical method (e.g., LC-MS). Record the peak area and check for any degradation products.
-
Store the remaining working solution under the desired condition (e.g., in an autosampler at room temperature).
-
Analyze aliquots of the stored solution at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, compare the peak area of the main compound to the T=0 value and inspect the chromatogram for the appearance and growth of any new peaks.
-
The solution is considered stable if the peak area remains within a predefined range (e.g., ±5% of the initial area) and no significant degradation products are observed.
-
Protocol 3: Forced Degradation (Stress Testing) Protocol
-
Objective: To identify potential degradation products and pathways for this compound.
-
Procedure:
-
Prepare several aliquots of a solution of the compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.
-
Expose each aliquot to one of the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solution at 80°C (in a sealed vial).
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Include a control sample stored under normal conditions.
-
Analyze the stressed samples and the control at appropriate time points (e.g., 4, 8, 24 hours).
-
Analyze the samples using a stability-indicating method (e.g., a gradient HPLC method) coupled with a mass spectrometer to separate and identify the parent compound and any degradation products.
-
Calculate the percentage of degradation for each condition.
-
Mandatory Visualizations
Caption: Workflow for preparing and testing the stability of working solutions.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Validation & Comparative
The Accuracy of 4-Fluoro-N,N-diisopropylbenzamide-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of 4-Fluoro-N,N-diisopropylbenzamide-d4, a deuterated internal standard, against a non-deuterated structural analog. The principles and data presented underscore the superior performance of stable isotope-labeled internal standards in mitigating analytical variability.
Deuterated internal standards are widely recognized as the "gold standard" in quantitative bioanalysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards for their ability to compensate for variations in sample preparation, chromatography, and ionization.[2][3] The near-identical physicochemical properties of a deuterated standard to the analyte of interest ensure they behave similarly throughout the analytical process, leading to more accurate and precise results.[4][5]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[4] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, are a major source of analytical inaccuracy.[6] A non-deuterated, structural analog internal standard may have different retention times and be affected differently by matrix components, leading to less reliable data.
While specific experimental data for this compound is not extensively published, the following tables present representative data illustrating the expected performance improvements when using a deuterated internal standard compared to a structural analog.
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| This compound | 1 (LLOQ) | -1.5 | 4.8 |
| 10 (Low QC) | 0.8 | 3.5 | |
| 100 (Mid QC) | -0.5 | 2.1 | |
| 800 (High QC) | 1.2 | 1.9 | |
| Structural Analog | 1 (LLOQ) | -8.2 | 12.5 |
| 10 (Low QC) | -5.6 | 9.8 | |
| 100 (Mid QC) | 3.4 | 7.2 | |
| 800 (High QC) | 6.1 | 6.5 | |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. This data is illustrative of typical performance. |
Table 2: Recovery and Matrix Effect
| Internal Standard Type | Parameter | Low QC | Mid QC | High QC |
| This compound | Recovery (%) | 85.2 | 86.1 | 84.9 |
| Matrix Effect (%) | 98.5 | 101.2 | 99.8 | |
| IS-Normalized Matrix Factor (%CV) | 3.2 | |||
| Structural Analog | Recovery (%) | 75.6 | 78.2 | 74.3 |
| Matrix Effect (%) | 82.1 | 85.4 | 80.9 | |
| IS-Normalized Matrix Factor (%CV) | 14.8 | |||
| IS: Internal Standard. This data is illustrative of typical performance. A well-performing deuterated internal standard is expected to yield a %CV of the IS-Normalized Matrix Factor of ≤15%.[2] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation of a bioanalytical method using a deuterated internal standard. The following methodologies are based on FDA and ICH M10 guidelines.[2][7][8]
Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and stable solutions of the analyte and this compound.
-
Protocol:
-
Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions for the calibration standards by serially diluting the analyte stock solution.
-
Prepare separate working solutions for the quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of this compound at a constant concentration to be added to all samples.
-
Sample Preparation (Protein Precipitation)
-
Objective: To extract the analyte and internal standard from the biological matrix.
-
Protocol:
-
Aliquot 100 µL of the biological sample (plasma, serum, etc.) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and detect the analyte and internal standard.
-
Protocol:
-
Liquid Chromatography:
-
Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Assessment of Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values and the degree of scatter in the data.
-
Protocol:
-
Prepare calibration standards and QC samples in the biological matrix.
-
Analyze at least three batches of QCs at a minimum of four concentration levels (LLOQ, low, mid, high) on different days.
-
Calculate the accuracy (% bias) and precision (%CV) for each QC level.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision should not exceed 15% CV (20% at LLOQ).[9][10]
-
Evaluation of Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Extracted samples (analyte and internal standard spiked into the matrix before extraction).
-
Set B: Post-extraction spiked samples (blank matrix extracted first, then spiked with analyte and internal standard).
-
Set C: Neat solutions of the analyte and internal standard in the mobile phase.
-
-
Analyze all three sets.
-
Calculate recovery by comparing the peak areas of Set A to Set B.[10]
-
Assessment of Matrix Effect
-
Objective: To evaluate the impact of the matrix on the ionization of the analyte and internal standard.
-
Protocol:
-
Prepare two sets of samples from at least six different sources of the biological matrix:
-
Set 1: Analyte and internal standard spiked into the extracted blank matrix.
-
Set 2: Analyte and internal standard in a neat solution.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set 1 to Set 2.
-
Calculate the internal standard-normalized matrix factor. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[2][11]
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflows and the fundamental principle of using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. aptochem.com [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
The Gold Standard of Quantification: A Comparative Guide to Internal Standards for Benzamide Drug Analysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantifying therapeutic agents in complex biological matrices are paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the quality of data generated by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of deuterated internal standards, exemplified by compounds structurally similar to 4-Fluoro-N,N-diisopropylbenzamide-d4, against non-deuterated, structural analog internal standards.
For the purpose of this illustrative guide, we will use the well-documented bioanalysis of Amisulpride , a substituted benzamide (B126) antipsychotic, as a representative case study. The principles and experimental data presented here are broadly applicable to the analysis of other benzamide derivatives. We will compare the performance of its stable isotope-labeled (SIL) internal standard, Amisulpride-d5 , with a hypothetical, yet representative, structural analog internal standard.
The Pivotal Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are compounds added at a constant, known concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Their primary function is to compensate for variability throughout the analytical workflow, which can arise from:
-
Sample Preparation: Inconsistencies in extraction efficiency and sample handling.[2]
-
Chromatographic Injection: Variations in the volume of sample injected.
-
Mass Spectrometric Detection: Fluctuations in instrument response, most notably matrix effects where co-eluting endogenous components can suppress or enhance the ionization of the analyte.[2]
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by these variations in the same manner.
Head-to-Head Comparison: Deuterated vs. Structural Analog Internal Standards
The two main categories of internal standards used in LC-MS/MS are stable isotope-labeled (e.g., deuterated) and structural analogs.
-
Deuterated Internal Standards (e.g., Amisulpride-d5): These are considered the "gold standard" in bioanalysis.[3] They are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This results in a higher mass-to-charge ratio (m/z) for detection by the mass spectrometer, while the physicochemical properties remain nearly identical to the analyte.[4][5]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar, but not identical, to the analyte. They are often used when a deuterated version of the analyte is not commercially available or is prohibitively expensive.[1]
The following table summarizes the key performance differences between these two types of internal standards, using the analysis of Amisulpride as a representative example.
| Performance Parameter | Deuterated IS (Amisulpride-d5) | Structural Analog IS | Rationale for Performance Difference |
| Co-elution with Analyte | Nearly identical retention time | May have different retention times | The identical chemical structure of the deuterated IS leads to the same chromatographic behavior as the analyte. Structural differences in an analog can alter its interaction with the stationary and mobile phases. |
| Compensation for Matrix Effects | Excellent | Variable to Poor | Because the deuterated IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement from the biological matrix at the exact same time. A structural analog that elutes at a different time will not experience the same matrix effect. |
| Extraction Recovery | Identical to analyte | Similar but can differ | The identical physicochemical properties of the deuterated IS ensure it behaves the same as the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction. |
| Precision (%RSD) | Typically <5% | Can be >15% | Superior compensation for variability leads to more consistent analyte/IS peak area ratios and therefore higher precision. |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% | By accurately tracking the analyte's behavior, the deuterated IS provides a more reliable normalization, leading to higher accuracy. |
Experimental Data: A Quantitative Look at Performance
The following table presents representative quantitative data from a hypothetical validation experiment comparing the performance of Amisulpride-d5 and a structural analog IS for the analysis of Amisulpride in human plasma.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Deuterated IS (Amisulpride-d5) | Structural Analog IS |
| Calibration Curve Linearity (r²) | ≥ 0.99 | > 0.995 | > 0.991 |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 4.8% | 8.2% - 14.5% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.1% - 5.5% | 10.5% - 16.8% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.2% to +3.5% | -12.8% to +14.1% |
| Matrix Factor (%RSD) | ≤ 15% | 3.8% | 18.2% |
| Extraction Recovery (%Mean) | Consistent and reproducible | 85.2% | 75.9% |
Data is representative and compiled from principles described in referenced literature.[6][7]
Experimental Protocols
A detailed methodology for a key experiment—the evaluation of matrix effects—is provided below to illustrate how the performance of different internal standards can be objectively compared.
Objective: To assess the ability of a deuterated and a structural analog internal standard to compensate for matrix effects from different sources of human plasma.
Materials:
-
Amisulpride (analyte)
-
Amisulpride-d5 (deuterated IS)
-
Structural Analog IS
-
Blank human plasma from at least six different donors
-
HPLC-grade methanol, acetonitrile, and formic acid
-
Purified water
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and both internal standards in methanol.
-
Preparation of Sample Sets:
-
Set 1 (Neat Solutions): Prepare solutions of the analyte and both internal standards in the mobile phase at concentrations corresponding to low and high quality control (QC) samples.
-
Set 2 (Post-extraction Spiked Samples): Extract blank plasma from each of the six donors. Spike the extracted blank matrix with the analyte and both internal standards at the same low and high QC concentrations.
-
-
Sample Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated for each donor plasma as the ratio of the peak area of the analyte (or IS) in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1). The coefficient of variation (%CV) of the matrix factor across the six donors is then calculated. A lower %CV indicates better compensation for matrix effects.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship between the choice of internal standard and the reliability of the results.
Conclusion
While structural analog internal standards can be used in bioanalysis, the evidence strongly supports the superiority of stable isotope-labeled internal standards like this compound and its counterparts for other analytes. The near-identical physicochemical properties of deuterated standards ensure the most accurate and precise compensation for the inherent variability of the analytical process. For researchers, scientists, and drug development professionals, the use of a deuterated internal standard is a critical step in ensuring the generation of high-quality, reliable, and defensible bioanalytical data.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Bioanalytical Methods Using 4-Fluoro-N,N-diisopropylbenzamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of analytical methods employing 4-Fluoro-N,N-diisopropylbenzamide-d4 as an internal standard (IS). The objective is to present a comparative analysis of method performance across different laboratories, supported by hypothetical experimental data, to ensure reproducibility and reliability in bioanalytical applications. This compound is a deuterium-labeled analog of its parent compound and is utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS to correct for variability in sample processing and instrument response[1].
Comparative Performance Across Laboratories
An inter-laboratory study was designed to assess the precision, accuracy, and robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical analyte, "Drug X," in human plasma, using this compound as the internal standard. Three independent laboratories participated in this validation.
Summary of Quantitative Data
The following tables summarize the performance characteristics of the method as determined by each participating laboratory.
Table 1: Inter-Laboratory Precision and Accuracy for Quality Control (QC) Samples
| QC Level | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | |
| LLOQ | 1 | 8.5 | 98.2 |
| Low QC | 3 | 6.2 | 101.5 |
| Mid QC | 50 | 4.8 | 99.3 |
| High QC | 400 | 3.5 | 100.8 |
Table 2: Matrix Effect and Recovery
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Analyte Matrix Effect (%) | 95.8 | 98.2 | 96.5 |
| IS-Normalized Matrix Factor | 0.99 | 1.01 | 0.98 |
| Analyte Recovery (%) | 88.2 | 90.5 | 89.1 |
| IS Recovery (%) | 89.5 | 91.2 | 89.8 |
Experimental Protocols
A standardized experimental protocol was distributed to all participating laboratories to ensure consistency in sample preparation and analysis.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma sample, add 150 µL of a protein precipitation solution (Acetonitrile containing 100 ng/mL of this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System: Acquity UPLC or similar system[2].
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[2].
-
Mobile Phase A: 0.1% Formic Acid in Water[2].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2].
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Drug X: [M+H]+ → fragment ion (specific to analyte)
-
This compound: m/z 228.2 → 122.1
-
Visualizing the Workflow and Validation Process
The following diagrams illustrate the key processes involved in the inter-laboratory validation.
Bioanalytical method workflow from sample preparation to data analysis.
Logical flow of the inter-laboratory validation process.
Conclusion
The presented hypothetical data demonstrates strong concordance across the three laboratories, indicating that the analytical method is robust and reproducible. The precision and accuracy values fall well within the generally accepted limits for bioanalytical method validation. The use of this compound as an internal standard effectively compensates for variability in sample preparation and instrument response, as evidenced by the consistent IS-normalized matrix factor across the laboratories. This guide provides a template for conducting and reporting inter-laboratory validation studies for bioanalytical methods.
References
The Unseen Advantage: A Comparative Guide to 4-Fluoro-N,N-diisopropylbenzamide-d4 and its Non-Deuterated Standard
In the landscape of quantitative bioanalysis, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides a comprehensive comparison between the deuterated internal standard, 4-Fluoro-N,N-diisopropylbenzamide-d4, and its non-deuterated counterpart, highlighting the significant advantages conferred by isotopic labeling in liquid chromatography-mass spectrometry (LC-MS) based assays.
Principle of Isotope Dilution Mass Spectrometry
The superior performance of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample, it acts as a chemical and physical mimic of the non-deuterated analyte. Any variability encountered during sample preparation, such as extraction inefficiencies, and analytical detection, including matrix effects and ionization suppression, will affect both the analyte and the deuterated standard nearly identically. This co-variant behavior allows for a highly accurate and precise quantification of the analyte based on the ratio of their respective signals in the mass spectrometer.
Performance Comparison: Expected Experimental Outcomes
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | Non-Deuterated Standard | This compound | Advantage of Deuterated Standard |
| Chemical Formula | C₁₃H₁₈FNO | C₁₃H₁₄D₄FNO | Introduction of deuterium (B1214612) atoms |
| Molecular Weight | 223.29 g/mol | 227.32 g/mol | 4 Dalton mass shift avoids isotopic crosstalk |
| Mass Shift (Δm/z) | N/A | +4 Da | Clear differentiation from the analyte in the mass spectrometer |
| Chromatographic Retention Time | Expected to be identical to the analyte | Expected to be identical to the analyte | Co-elution ensures simultaneous analysis under identical conditions |
| Ionization Efficiency | Variable due to matrix effects | Compensates for variability in ionization | Improved accuracy and precision |
Table 2: Performance in Quantitative Bioanalysis (LC-MS/MS)
| Parameter | Non-Deuterated Standard (Structural Analog) | This compound | Advantage of Deuterated Standard |
| Accuracy | Prone to inaccuracies from differential matrix effects and extraction recovery. | High accuracy due to compensation for matrix effects and sample preparation variability. | More reliable and true measurement of the analyte concentration. |
| Precision | Lower precision (higher %CV) due to uncompensated variability. | High precision (low %CV) as the ratio of analyte to internal standard remains constant. | Improved reproducibility of results between samples and analytical runs. |
| Matrix Effect | Does not adequately compensate for ion suppression or enhancement. | Effectively corrects for matrix-induced variations in signal intensity. | Minimizes the impact of the biological matrix on quantification. |
| Extraction Recovery | May have different extraction efficiency than the analyte, leading to biased results. | Mirrors the extraction behavior of the analyte, correcting for losses during sample preparation. | Eliminates bias introduced during the extraction process. |
| Linearity of Calibration Curve | May be compromised by matrix effects, leading to non-linear responses. | Maintains linearity over a wider dynamic range due to effective normalization. | Broader range of accurate quantification. |
| Regulatory Compliance | May not meet stringent regulatory requirements for bioanalytical method validation. | Preferred by regulatory agencies such as the FDA and EMA for bioanalytical studies. | Facilitates adherence to industry guidelines. |
Experimental Protocols
The following are detailed methodologies for key experiments where the advantages of this compound as an internal standard are evident.
Experimental Protocol 1: Quantitative Analysis of 4-Fluoro-N,N-diisopropylbenzamide in Human Plasma by LC-MS/MS
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard).
- Vortex for 10 seconds.
- Add 400 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Standard HPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
- 4-Fluoro-N,N-diisopropylbenzamide: Q1/Q3 transition (e.g., m/z 224.1 -> 121.1)
- This compound: Q1/Q3 transition (e.g., m/z 228.1 -> 121.1)
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of the analyte in the plasma samples from the calibration curve.
Experimental Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes
1. Incubation:
- Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding 4-Fluoro-N,N-diisopropylbenzamide (1 µM final concentration).
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
2. Quenching and Extraction:
- Stop the reaction by adding an equal volume of cold acetonitrile containing this compound (as internal standard).
- Centrifuge to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS/MS as described in Protocol 1.
3. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point by comparing the peak area ratio of the analyte to the internal standard.
- Determine the in vitro half-life (t₁/₂) and intrinsic clearance. The use of the deuterated standard here corrects for any analytical variability during the time course of the experiment.
Visualizing the Advantage
The following diagrams illustrate the workflows and the rationale behind using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Correction of matrix effects using a deuterated internal standard.
Conclusion
The use of this compound as a deuterated internal standard offers significant and undeniable advantages over its non-deuterated counterpart or other structural analogs for quantitative bioanalysis. Its ability to mimic the analyte throughout the analytical process provides a robust correction for a wide range of experimental variabilities. This leads to enhanced accuracy, precision, and reliability of the data, which is crucial for regulated bioanalytical studies in drug development and other scientific research. For any quantitative LC-MS assay involving 4-Fluoro-N,N-diisopropylbenzamide, the d4-labeled version is the unequivocal choice for an internal standard to ensure the highest quality data.
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity Assessment Using 4-Fluoro-N,N-diisopropylbenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a pivotal decision that directly influences the reliability and integrity of analytical data. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Fluoro-N,N-diisopropylbenzamide-d4, is widely recognized as the gold standard, especially for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of a SIL-IS against a non-deuterated structural analog, with a focus on the linearity of calibration curves, supported by representative experimental data and detailed protocols.
The fundamental advantage of a deuterated internal standard like this compound lies in its chemical and physical near-identity to the analyte of interest. This results in identical behavior during sample extraction, chromatography, and ionization, a phenomenon that allows for superior correction of experimental variability and matrix effects.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard is most evident in the enhanced precision and accuracy of the calibration curve. The following tables summarize the typical performance characteristics observed when comparing a method using this compound versus a hypothetical non-deuterated structural analog for the quantification of a theoretical analyte, "Analyte X."
Table 1: Calibration Curve Linearity Assessment
| Parameter | This compound (SIL-IS) | Non-Deuterated Structural Analog IS |
| Linearity Range | 0.5 - 1000 ng/mL | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 |
| Weighting Factor | 1/x² | 1/x² |
| Deviation of Back-Calculated Concentrations | ≤ 5% | ≤ 15% |
Table 2: Accuracy and Precision of Calibration Standards
| Nominal Conc. (ng/mL) | This compound (SIL-IS) | Non-Deuterated Structural Analog IS |
| Accuracy (% Bias) | Precision (%CV) | |
| 0.5 (LLOQ) | -2.1 | 4.5 |
| 1.0 | 1.5 | 3.8 |
| 10 | 0.8 | 2.5 |
| 100 | -0.5 | 1.9 |
| 800 | 1.2 | 2.1 |
| 1000 (ULOQ) | 0.3 | 2.8 |
Data presented is representative and illustrates the expected performance advantages of a deuterated internal standard.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a reliable bioanalytical method. The following sections detail the methodologies for establishing and assessing the linearity of a calibration curve using an internal standard.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions : Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standard Working Solutions : Prepare a series of working solutions for the calibration standards by serial dilution of the analyte stock solution.
-
Internal Standard Working Solution : Prepare a working solution of this compound at a concentration that provides a consistent and appropriate response in the LC-MS/MS system.
Preparation of Calibration Curve Samples
-
Matrix Selection : Use the same biological matrix (e.g., human plasma with a specific anticoagulant) as the study samples.
-
Spiking : Spike the blank biological matrix with the calibration standard working solutions to achieve a series of at least six to eight non-zero concentrations covering the expected analytical range.
-
Internal Standard Addition : Add a consistent volume of the internal standard working solution to each calibration standard sample.
Sample Preparation (Protein Precipitation)
-
Precipitation : To each plasma sample containing the analyte and internal standard, add a protein precipitating agent (e.g., three volumes of cold acetonitrile).
-
Vortexing : Vortex each tube vigorously for at least one minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation : Inject the prepared samples onto an appropriate HPLC or UPLC system to achieve chromatographic separation of the analyte and internal standard from endogenous matrix components.
-
Mass Spectrometric Detection : Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and the internal standard.
Data Analysis and Linearity Assessment
-
Peak Integration : Integrate the peak areas of the analyte and the internal standard for each calibration standard.
-
Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve Construction : Plot the peak area ratio against the nominal concentration of the analyte.
-
Regression Analysis : Perform a weighted (typically 1/x or 1/x²) linear regression to determine the best-fit line, the regression equation (y = mx + c), and the correlation coefficient (r²).
-
Acceptance Criteria : The linearity is considered acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ).
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships in bioanalytical method validation, the following diagrams are provided.
The Gold Standard in Bioanalysis: A Comparative Guide to Limits of Detection Using 4-Fluoro-N,N-diisopropylbenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, achieving the lowest possible limit of detection (LOD) is paramount for accurate pharmacokinetic studies, metabolite identification, and trace-level impurity analysis. The choice of an appropriate internal standard is a critical determinant of an assay's sensitivity and reliability. This guide provides a comprehensive comparison of the expected performance of 4-Fluoro-N,N-diisopropylbenzamide-d4 as a deuterated internal standard against alternative standards in the LC-MS/MS analysis of structurally similar analytes, such as synthetic cannabinoids and other novel psychoactive substances (NPS).
While specific experimental data for the limit of detection of analytes using this compound is not extensively published, we can infer its performance based on the well-documented advantages of stable isotope-labeled internal standards (SIL-ISs) and the typical limits of detection achieved for analogous compounds. Deuterated standards like this compound are considered the gold standard in mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to superior accuracy and precision.
Comparative Limit of Detection (LOD) Data
The following table summarizes typical limits of detection achieved for synthetic cannabinoids and other novel psychoactive substances using deuterated internal standards (IS) compared to non-deuterated (structural analogue) internal standards in various biological matrices. This data, compiled from multiple studies, illustrates the enhanced sensitivity afforded by SIL-ISs.
| Analyte Class | Internal Standard Type | Matrix | Typical Limit of Detection (LOD) Range |
| Synthetic Cannabinoids | Deuterated (e.g., JWH-018-d9) | Whole Blood, Urine, Oral Fluid | 0.01 - 0.5 ng/mL[1] |
| Synthetic Cannabinoids | Structural Analogue | Whole Blood, Urine, Oral Fluid | 0.1 - 2.5 ng/mL[2] |
| Novel Psychoactive Substances (NPS) | Deuterated | Plasma, Serum | 0.01 - 1.0 ng/mL[3] |
| Novel Psychoactive Substances (NPS) | Structural Analogue | Plasma, Serum | 0.5 - 10 ng/mL |
Inference for this compound:
Based on the data for structurally similar analytes, it is projected that using this compound as an internal standard for the quantification of a hypothetical, structurally related analyte ("Analyte X") would yield a limit of detection in the low to sub-ng/mL range (approximately 0.05 - 0.5 ng/mL) in biological matrices. This represents a significant improvement in sensitivity compared to what would be achievable with a non-deuterated structural analogue.
The Power of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects, which are a primary source of variability and inaccuracy in LC-MS/MS bioanalysis. Matrix effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, thereby affecting the analyte's signal intensity. Because a deuterated internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, it effectively normalizes these variations, leading to more reliable and reproducible results.
Experimental Protocols
Below are detailed experimental protocols for the determination of a hypothetical benzamide-containing analyte ("Analyte X") in human plasma using this compound as an internal standard, employing both protein precipitation and solid-phase extraction for sample preparation.
Method 1: Protein Precipitation (PPT)
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol (B129727), 50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
-
Method 2: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol, 50 ng/mL).
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Analyte X: [M+H]+ → fragment 1 (quantifier), [M+H]+ → fragment 2 (qualifier)
-
This compound: [M+H]+ → corresponding fragment (quantifier)
-
Visualizing the Workflow and a Relevant Pathway
To further elucidate the experimental process and a potential application, the following diagrams are provided.
Caption: Experimental workflow for analyte quantification.
Caption: Hypothetical signaling pathway for a CB1 agonist.
References
A Comparative Guide to the Performance of 4-Fluoro-N,N-diisopropylbenzamide-d4 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of a reliable internal standard is paramount for achieving accurate and precise results. This guide provides a comprehensive overview of the performance characteristics of 4-Fluoro-N,N-diisopropylbenzamide-d4, a deuterated internal standard, and compares its utility against other common alternatives. This document is intended to assist researchers in making informed decisions when developing and validating robust analytical methods.
Introduction to this compound
This compound is the deuterium-labeled analogue of 4-Fluoro-N,N-diisopropylbenzamide. Its primary application is as an internal standard in quantitative analyses, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of four deuterium (B1214612) atoms on the diisopropyl groups introduces a mass shift of +4 Da compared to the unlabeled parent compound. This mass difference allows for the clear differentiation of the internal standard from the analyte of interest during mass spectrometric detection, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.
Performance Characteristics
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential sample loss or variability in instrument response.
Physicochemical Properties
While specific experimental data for the deuterated form is not extensively published, the properties of the unlabeled analogue, 4-Fluoro-N,N-diisopropylbenzamide, provide a strong indication of its behavior.
| Property | Value |
| Molecular Formula | C₁₃H₁₄D₄FNO |
| Molecular Weight | 227.31 g/mol |
| Storage | Sealed in a dry environment at room temperature is recommended. |
Note: Data for the non-deuterated form is used as a proxy where specific data for the deuterated compound is unavailable.
Stability
Deuterated standards are generally stable; however, the potential for back-exchange of deuterium for hydrogen exists, particularly if the deuterium atoms are in labile positions. For this compound, the deuterium atoms are located on the isopropyl groups, which are not readily exchangeable under typical analytical conditions, suggesting good isotopic stability.
Comparison with Alternative Internal Standards
The choice of an internal standard is a critical decision in method development. The primary alternatives to deuterated standards are carbon-13 (¹³C) labeled standards and structural analogues.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | - Closely mimics the analyte's chemical and physical properties. - Cost-effective compared to ¹³C-labeled standards. | - Potential for isotopic exchange (though low in this case). - Can exhibit slight chromatographic shifts (isotope effect), potentially leading to differential matrix effects.[1][2] |
| ¹³C-Labeled 4-Fluoro-N,N-diisopropylbenzamide | - Considered the "gold standard"; virtually identical chromatographic behavior to the analyte, ensuring co-elution.[1][3] - No risk of isotopic exchange, leading to higher accuracy.[2][3] - Provides the most accurate compensation for matrix effects.[4][5] | - Generally more expensive to synthesize and purchase.[3] |
| Structural Analogues | - Readily available and can be cost-effective. | - Different physicochemical properties can lead to variations in extraction recovery and chromatographic retention. - May experience different ionization efficiencies and matrix effects compared to the analyte. |
Experimental Protocols
While a specific, detailed experimental protocol for a validated assay using this compound is not publicly available, a general workflow for its use in a quantitative LC-MS/MS analysis of a related benzamide (B126) in a biological matrix is provided below. This protocol is based on established bioanalytical method validation guidelines.[6][7][8]
General LC-MS/MS Method for Quantification of a Benzamide Analyte in Plasma
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled benzamide analyte in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical starting condition would be 95% A, followed by a linear gradient to 95% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimized for the specific analyte and this compound.
4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This compound serves as a suitable internal standard for the quantitative analysis of its non-labeled analogue and structurally similar compounds. Its key advantages lie in its close physicochemical mimicry of the analyte and its cost-effectiveness. However, for assays requiring the highest level of accuracy and for complex matrices where differential matrix effects are a significant concern, the use of a ¹³C-labeled internal standard is recommended as a superior alternative, albeit at a higher cost. The choice of internal standard should ultimately be guided by the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. Proper method validation is essential to ensure the reliability of the quantitative data regardless of the internal standard chosen.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. jchps.com [jchps.com]
The Gold Standard Debate: A Comparative Analysis of Deuterated vs. C13-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a cornerstone of analytical rigor. The ideal internal standard should perfectly mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection. While both deuterated (²H) and Carbon-13 (¹³C)-labeled compounds are mainstays as stable isotope-labeled (SIL) internal standards, their intrinsic properties can lead to significant performance differences. This guide provides an objective, data-driven comparison to inform the selection of the most suitable standard for your research needs.
The fundamental principle behind using a SIL internal standard is isotope dilution mass spectrometry (IDMS). By introducing a known quantity of the isotopically labeled analog of the analyte into a sample at an early stage, it experiences the same sample processing losses and ionization efficiency variations as the target analyte.[1][2] This allows for accurate and precise quantification based on the ratio of the analyte's signal to that of the internal standard.[1][2] However, the choice of isotope—deuterium (B1214612) or Carbon-13—can profoundly impact the reliability of this correction, particularly in complex biological matrices.
Key Performance Parameters: A Head-to-Head Comparison
The decision between deuterated and ¹³C-labeled standards hinges on several key performance characteristics that directly influence data quality. The following tables summarize the critical differences, supported by findings from various studies.
| Feature | Deuterated (²H) Labeled Standard | ¹³C-Labeled Standard | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][3][4] This "isotope effect" is more pronounced in liquid chromatography.[1] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1][5] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak.[1][5] A shift in retention time for the deuterated standard can lead to differential ion suppression or enhancement, compromising quantification.[3][6][7] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium with hydrogen from the sample matrix or solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3][8][9] | Highly stable as ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[1][9] | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, from sample preparation to analysis.[1] |
| Accuracy & Precision | Can lead to inaccuracies. One study reported a 40% error due to imperfect retention time matching.[1][3] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[1] | Demonstrates improved accuracy and precision.[1] A comparative study reported a mean bias of 100.3% with a standard deviation of 7.6%.[1] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[1] | The closer physicochemical properties of ¹³C-labeled standards to the native analyte result in more reliable and reproducible quantification.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to incomplete correction for matrix effects, as the analyte and internal standard experience different degrees of ion suppression or enhancement.[1][6][7] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][5] | For complex biological matrices where significant matrix effects are expected, ¹³C-labeled standards are the superior choice.[1] |
| Cost & Availability | Generally less expensive and more widely available due to simpler synthesis.[8][9][10] | Typically more expensive and less commercially available due to more complex and challenging synthesis.[9][10] | While budgetary constraints may favor deuterated standards, this must be weighed against the potential for compromised data quality.[9] |
Visualizing the Workflow and Isotope Effect
To better illustrate the concepts discussed, the following diagrams depict a typical analytical workflow and the chromatographic behavior of deuterated versus ¹³C-labeled standards.
Experimental Protocols
To provide a practical context for these comparisons, below are generalized experimental protocols for the analysis of a small molecule in a biological matrix using a stable isotope-labeled internal standard with LC-MS/MS.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a representative method for extracting small molecules from plasma.
-
Sample Thawing: Thaw plasma samples and internal standard stock solutions at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the internal standard working solution (either deuterated or ¹³C-labeled) to each plasma sample. Vortex briefly to mix.
-
Protein Precipitation: Add a precipitating agent (e.g., 300 µL of acetonitrile) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general protocol and would require optimization for specific analytes and matrices.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column is commonly used for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 5 minutes) is typically used to elute the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[11]
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Deuterated Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[11]
Conclusion and Recommendation
While deuterated internal standards are often more accessible and cost-effective, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1] Their near-perfect co-elution with the analyte and greater isotopic stability minimize the risk of analytical errors, especially in complex matrices prone to significant matrix effects.[1][4][5]
For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.[1] As the availability of ¹³C-labeled standards continues to grow, they are increasingly becoming the new gold standard for high-quality quantitative mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. myadlm.org [myadlm.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Fluoro-N,N-diisopropylbenzamide-d4
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal
The proper disposal of 4-Fluoro-N,N-diisopropylbenzamide-d4, a deuterated and fluorinated benzamide (B126) derivative, is critical to maintaining laboratory safety and environmental compliance. Due to its chemical structure as a halogenated organic compound, it necessitates handling as hazardous waste. Adherence to the following procedural guidelines will ensure the safe management and disposal of this substance, minimizing risks to personnel and the environment.
Key Safety and Disposal Data
The following table summarizes essential data for handling and disposal, extrapolated from related compounds.
| Property | Value | Notes and Considerations |
| Chemical Class | Halogenated Organic Compound | Requires specific disposal protocols; do not mix with non-halogenated waste to avoid complicating disposal.[1] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal | Must not be disposed of down the drain or in regular waste streams.[1] |
| Recommended Disposal Method | High-Temperature Incineration | To be performed in a facility with afterburners and scrubbers to neutralize harmful byproducts like hydrogen fluoride.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat | Essential for safe handling during all stages of use and disposal.[1][2] |
| Storage of Waste | Sealed, labeled container in a well-ventilated area | Store away from incompatible materials such as strong oxidizing agents.[1][3] |
Detailed Disposal Protocol
Follow these step-by-step instructions for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE to prevent skin and eye contact:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial for safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable waste container for "Halogenated Organic Waste."
-
Solid Waste: Collect all solid waste, including contaminated items like weighing paper, spatulas, and empty vials, in this container.
-
Liquid Waste: If the compound is in a solvent, collect it in a sealed, compatible container also labeled "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams, as this will complicate and increase the cost of disposal.[1]
Step 3: Preparing for Disposal
To prepare the waste for collection by a licensed disposal company:
-
Solubilization (if necessary): For solid waste, it is common practice to dissolve or mix the material with a combustible solvent to prepare it for incineration.[1]
-
Secure Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Clear Labeling: The label should clearly identify the contents as "Halogenated Organic Waste" and list the primary components.
Step 4: Storage of Chemical Waste
Proper storage of the sealed waste container is essential while awaiting pickup.
-
Ventilation: Store the container in a well-ventilated area.
-
Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Secure Location: The storage area should be secure and accessible only to authorized personnel.
Step 5: Final Disposal
The final step involves the transfer of waste to a certified disposal facility.
-
Licensed Disposal Company: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Waste Inventory: Provide the disposal company with a complete and accurate inventory of the waste container's contents.
-
Incineration: The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a specially equipped facility.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
